molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No.: B184490
CAS No.: 452365-99-0
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)cyclohexanecarboxamide is a chemical scaffold of interest in neuroscience and medicinal chemistry research. While direct studies on this exact molecule are limited, its structure is closely related to compounds identified in chemical screens for their ability to overcome inhibitors of central nervous system (CNS) regeneration . Research in this area suggests that such molecules can possess nanomolar potency in promoting neurite outgrowth from various neuronal types grown on inhibitory substrates like CNS myelin and chondroitin sulfate proteoglycans (CSPGs) . This points to its potential utility as an investigative tool for probing the signaling pathways that converge on cytoskeletal dynamics, particularly those involving microtubule stabilization, to overcome the barriers to axonal regeneration after CNS injury . Furthermore, the carboxamide functional group is a privileged structure in drug discovery. The compound's framework serves as a valuable precursor for synthesizing diverse derivative libraries, such as N-(arylcarbamothioyl)cyclohexanecarboxamides . These derivatives have demonstrated significant chelating properties for various metal ions and have been explored for their biological activities, including potential antitumor and antifungal effects . Consequently, this compound provides a versatile core structure for developing new chemical probes and for research aimed at understanding complex biological processes like neuronal repair and metal-ion coordination in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-bromophenyl)cyclohexanecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-bromophenyl)cyclohexanecarboxamide

Introduction

This compound is a substituted amide featuring a brominated aromatic ring and a saturated carbocyclic moiety. While not extensively characterized in publicly accessible literature, its structure presents significant opportunities for medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions. The cyclohexyl group imparts lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its core chemical properties, a proposed synthetic pathway, anticipated spectroscopic characteristics, and its potential applications as a scaffold in research and development.

Section 1: Core Chemical and Physical Properties

This compound is defined by the covalent linkage of a cyclohexanecarbonyl group to the nitrogen of 3-bromoaniline. This structure combines the rigidity of the aromatic ring with the conformational flexibility of the cyclohexyl group.

Chemical Identity
PropertyValueSource
CAS Number 452365-99-0[1]
Molecular Formula C₁₃H₁₆BrNO[1]
Molecular Weight 282.18 g/mol [1]
Canonical SMILES C1CCC(CC1)C(=O)NC2=CC(=CC=C2)BrN/A
InChI Key GETVYUNQYJUOHT-UHFFFAOYSA-N[2]

Note: Physical properties such as melting point, boiling point, and solubility are not widely reported in available literature. These would need to be determined empirically.

Section 2: Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing this compound is via the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient for forming amide bonds.

Proposed Synthetic Pathway: Acylation of 3-Bromoaniline

The reaction proceeds by nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to scavenge the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Aniline 3-Bromoaniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction AcidChloride Cyclohexanecarbonyl Chloride AcidChloride->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Temp 0 °C to Room Temp Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Section 3: Spectroscopic Characterization (Anticipated)

Empirical spectroscopic data for this specific molecule is sparse in the literature. However, based on its constituent functional groups, we can reliably predict its spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic, amide, and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-bromophenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Amide Proton (δ 7.5-8.5 ppm): A broad singlet corresponding to the N-H proton will be visible. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

  • Cyclohexyl Protons (δ 1.2-2.5 ppm): The eleven protons on the cyclohexyl ring will produce a series of broad, overlapping multiplets in the aliphatic region. The alpha-proton (on the carbon adjacent to the carbonyl) will be the most downfield-shifted signal in this group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clear signals for each unique carbon environment.

  • Carbonyl Carbon (δ ~175 ppm): A single peak in the far downfield region, characteristic of an amide carbonyl.

  • Aromatic Carbons (δ 115-140 ppm): Six signals are expected. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be shifted downfield to around δ 138-140 ppm.

  • Cyclohexyl Carbons (δ 25-45 ppm): Signals for the six carbons of the cyclohexane ring will appear in the aliphatic region. The alpha-carbon will be the most downfield at approximately δ 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the presence of key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

  • C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • C=O Stretch (Amide I band): A strong, sharp absorption band at approximately 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A peak typically found near 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal the presence of bromine.

  • Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 281 and 283. This characteristic isotopic pattern is definitive for a molecule containing one bromine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the cyclohexyl group and cleavage of the amide bond.

Section 4: Reactivity and Potential Applications in Drug Discovery

The utility of this compound as a research chemical stems from the reactivity of its functional groups, particularly the C-Br bond.

The Bromophenyl Group as a Synthetic Handle

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. This makes the compound an ideal intermediate or scaffold for building molecular diversity in drug discovery programs.[3]

Potential Transformations:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, accessing more complex aniline derivatives.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

G cluster_products Potential Derivatives Core This compound Biaryl Biaryl Compound Core->Biaryl Suzuki Coupling (Pd catalyst, R-B(OH)2) Diarylamine Diarylamine Derivative Core->Diarylamine Buchwald-Hartwig (Pd catalyst, R2NH) Alkynyl Alkynylarene Core->Alkynyl Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) Stilbene Stilbene Analogue Core->Stilbene Heck Coupling (Pd catalyst, Alkene)

Caption: Potential cross-coupling reactions using the C-Br bond as a synthetic handle.

The Amide Linkage

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-bromoaniline and cyclohexanecarboxylic acid. This stability is a key feature in many drug molecules.

Section 5: Safety and Handling

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4][7]Avoid generating dust. Use only in a well-ventilated area or chemical fume hood.[7]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear appropriate protective gloves (e.g., nitrile).[8]
Eye Damage/Irritation Causes serious eye irritation.[4][8]Wear safety glasses with side-shields or chemical goggles.[8]
Respiratory Sensitization May cause respiratory irritation.[6]Avoid breathing dust.[8]
Recommended Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses or goggles.

  • Skin and Body Protection: Lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Handling and Storage
  • Handling: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a valuable chemical intermediate whose properties can be confidently predicted from fundamental chemical principles. Its primary utility lies in its capacity as a building block for more complex molecules, driven by the synthetic versatility of the bromophenyl group. For researchers in drug discovery, this compound offers a robust scaffold for creating libraries of novel compounds with tunable physicochemical and pharmacological properties. Empirical determination of its physical properties and biological activity is a logical next step for any research program intending to utilize this molecule.

References

  • 1PlusChem. This compound. [Link]

  • Wiley-VCH. Supporting Information. 2007. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. 2022. [Link]

  • Chemazone. N-(3-bromophenyl)-N-cyclohexyl-2-methylpyrazolidine-3-carboxamide. [Link]

  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. Cyclohexanecarboxamide. [Link]

  • PubChem. N-[3-(bromomethyl)phenyl]hexanamide. [Link]

  • PubChem. N-Phenylcyclohexanecarboxamide. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIH National Center for Biotechnology Information. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. 2024. [Link]

  • MDPI. 3-(3-Bromophenyl)-7-acetoxycoumarin. 2022. [Link]

  • YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. 2021. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. 2021. [Link]

  • PubChem. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-. [Link]

  • MolPort. Compound N-(3-bromophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide. [Link]

  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. 2021. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a bromophenyl group attached to a cyclohexanecarboxamide moiety, suggests a complex interplay of lipophilic and polar characteristics that are critical to its behavior in biological systems. Understanding the physicochemical properties of this molecule is paramount for researchers in drug development, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent.

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It is designed to be a practical resource for researchers, offering not only theoretical insights but also detailed, field-proven experimental protocols for the determination of these properties. The methodologies described herein are presented with an emphasis on scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 452365-99-0[1]

  • Molecular Formula: C₁₃H₁₆BrNO[1]

  • Molecular Weight: 282.18 g/mol [1]

  • Chemical Structure:

    
    
    

Physicochemical Properties: A Detailed Examination

A molecule's journey through a biological system is dictated by its intrinsic physical and chemical properties. This section delves into the critical physicochemical parameters of this compound, providing both estimated values based on its structure and detailed protocols for their empirical determination.

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[2]

Estimated Melting Point: Based on structurally similar compounds, the melting point of this compound is anticipated to be in the range of 150-180°C.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value
Melting Point (°C)150 - 180
Boiling Point (°C)> 350 (decomposes)
Water SolubilitySparingly soluble
logP3.5 - 4.5
pKa (amide proton)16 - 18

This protocol outlines the determination of the melting point range using a standard capillary-based melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating to get an approximate melting point. Set a fast heating rate (e.g., 10-20°C/minute).

  • Accurate Determination: For an accurate measurement, use a fresh capillary with a new sample. Heat the block to a temperature about 20°C below the approximate melting point found in the rapid determination.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute as you approach the expected melting point.[2]

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[2]

  • Repeat: For accuracy, repeat the determination with a fresh sample at least two more times. The results should be consistent.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2] Using a fresh sample for each determination is important because some compounds may decompose or undergo a change in crystal structure upon melting and resolidifying.[2]

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Fine Powder) B Capillary Loading (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D Optional E Slow Heating (1-2°C/min) C->E F Observe & Record (Melting Range) E->F G Repeat for Consistency F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter for drug delivery and formulation. For oral administration, a drug must have some aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed.

Estimated Solubility: Given the presence of a large non-polar cyclohexyl ring and a bromophenyl group, this compound is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

The shake-flask method is the gold standard for determining equilibrium solubility.[3] It involves shaking an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Materials:

  • This compound

  • Purified water (or other solvent of interest)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This is done by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

  • Replicate: Perform the experiment in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[3] Maintaining a constant temperature is critical as solubility is temperature-dependent. Filtration is a crucial step to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of the solubility.

Diagram 2: Shake-Flask Solubility Determination Workflow

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate with Shaking (24-72h) A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter Sample (0.22 µm) D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Step-by-step workflow for the shake-flask method of solubility determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic solvent (typically n-octanol) and water. It is a key determinant of a drug's ability to cross cell membranes.

Estimated logP: The presence of the cyclohexyl and bromophenyl groups suggests that this compound is a lipophilic molecule. A calculated logP would likely fall in the range of 3.5 to 4.5.

While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a faster and more efficient way to estimate logP.[4] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Materials:

  • This compound

  • HPLC system with a C18 column and a UV detector

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water

  • A set of standard compounds with known logP values covering a range that includes the expected logP of the test compound.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound and solutions of the standard compounds in the mobile phase.

  • HPLC Analysis: Inject the solutions of the standard compounds and the test compound into the HPLC system under isocratic conditions (a constant mobile phase composition).

  • Data Collection: Record the retention time (t_R) for each compound. Also, determine the dead time (t_0), which is the retention time of an unretained compound.

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. This should yield a linear relationship.

  • Determination of logP: From the linear regression equation of the calibration curve and the measured log k' of this compound, calculate its logP value.

Causality Behind Experimental Choices: In RP-HPLC, the stationary phase is non-polar (like C18), and the mobile phase is polar. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. The capacity factor normalizes the retention time, providing a measure of the compound's interaction with the stationary phase that is independent of the column dimensions and flow rate.

Diagram 3: HPLC-based logP Determination Workflow

logPWorkflow A Prepare Standard & Test Compound Solutions B Inject into RP-HPLC System A->B C Measure Retention Times (tR & t0) B->C D Calculate Capacity Factor (log k') C->D E Create Calibration Curve (log k' vs. logP) D->E For Standards F Determine logP of Test Compound D->F For Test Compound E->F

Caption: Workflow for estimating logP using a reversed-phase HPLC method.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base. For this compound, the most relevant pKa is that of the amide proton (N-H). The amide proton is very weakly acidic, and its pKa is generally high.

Estimated pKa: The pKa of the amide proton in this compound is estimated to be in the range of 16-18, indicating that it is not significantly ionized under physiological conditions.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • This compound

  • A series of buffers with known pH values covering a wide range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) where it is fully soluble.

  • Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pH.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices: The change in the UV-Vis spectrum upon ionization is due to the alteration of the chromophore's electronic structure. By monitoring this change as a function of pH, one can determine the pH at which the protonated and deprotonated species are present in equal concentrations, which corresponds to the pKa.

Diagram 4: Spectrophotometric pKa Determination Workflow

pKaWorkflow A Prepare Stock Solution B Prepare Samples in Buffers of Varying pH A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. pH C->D E Determine Inflection Point (pKa) D->E

Caption: Workflow for determining the pKa of a compound using UV-Vis spectrophotometry.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While estimations based on chemical structure offer a valuable starting point, the detailed experimental protocols provided herein empower researchers to generate robust and reliable empirical data. A thorough characterization of the melting point, solubility, lipophilicity, and pKa will enable a more informed and strategic approach to the development of this compound and its analogs, ultimately accelerating the journey from discovery to potential therapeutic application.

References

  • Melting point determination. (n.d.).
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • This compound. (n.d.). 1PlusChem.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA NEPIS.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

An In-depth Technical Guide to N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-bromophenyl)cyclohexanecarboxamide (CAS No. 452365-99-0), a synthetic carboxamide derivative with potential applications in medicinal chemistry and drug discovery. While extensive research on this specific molecule is not widely available in public literature, this document consolidates known information and provides expert insights based on the analysis of its structural motifs and related compounds. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and explore potential biological activities and mechanisms of action based on current scientific understanding of similar chemical entities.

Introduction: The Therapeutic Potential of N-Aryl Amides

The N-aryl amide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. This structural motif offers a unique combination of stability, hydrogen bonding capabilities, and tunable physicochemical properties, making it an ideal building block for molecules designed to interact with biological targets. The incorporation of a cyclohexyl group can enhance lipophilicity, influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications and can contribute to binding interactions through halogen bonding.

This compound combines these key features, suggesting its potential as a valuable intermediate or a pharmacologically active agent in its own right. Derivatives of cyclohexanecarboxamide have been investigated for a range of biological activities, including anticancer and antimicrobial properties[1]. This guide aims to provide a foundational resource for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 452365-99-0[2]
Molecular Formula C₁₃H₁₆BrNO[2]
Molecular Weight 282.18 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; poorly soluble in water.General knowledge
pKa Not available
LogP Not available

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This is a standard amide bond formation reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Bromoaniline product This compound reactant1->product reactant2 Cyclohexanecarbonyl chloride reactant2->product reagent1 Base (e.g., Triethylamine, Pyridine) reagent1->product reagent2 Solvent (e.g., DCM, THF) reagent2->product G IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_cell_suppression T-cell Suppression & Immune Escape Kynurenine->T_cell_suppression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IDO1 Inhibition

Caption: Hypothetical mechanism of action of this compound as an IDO1 inhibitor.

The N-(3-bromophenyl) moiety is present in the known IDO1 inhibitor, suggesting it may play a role in binding to the enzyme. It is plausible that this compound could serve as a scaffold for the development of novel IDO1 inhibitors. Further research, including in vitro enzymatic assays and cellular assays, would be necessary to validate this hypothesis.

Other Potential Activities

Derivatives of cyclohexanecarboxamide have been explored for various other biological activities, including:

  • Anticancer Activity: Some cyclohexanone derivatives containing dicarboxamide functionalities have shown cytotoxic effects against various cancer cell lines.[][4]

  • Antimicrobial Activity: The cyclohexyl moiety is present in some compounds with reported antibacterial and antifungal properties.[5]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the safety information for structurally similar compounds like N-(4-bromophenyl)acetamide and other brominated aromatic compounds, the following precautions should be taken:[6]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound is a molecule with untapped potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of key structural motifs found in bioactive compounds make it an attractive candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization of its spectral and physicochemical properties are needed.

  • Biological Screening: Screening against a panel of biological targets, with a particular focus on enzymes like IDO1, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural component to any observed biological activity.

This technical guide serves as a starting point for researchers to unlock the potential of this compound and its derivatives in the development of novel therapeutics.

References

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  • ResearchGate. (n.d.). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design.
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  • Patel, R., et al. (2021).
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potential biological activity of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-bromophenyl)cyclohexanecarboxamide

Authored by: Your Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This compound emerges as a compound of significant interest, positioned at the intersection of two moieties with established pharmacological relevance: the cyclohexanecarboxamide core and the bromophenyl group. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a foundational document to direct the investigation into the therapeutic promise of this compound. We will delve into the rationale behind predicting its biological activities, provide detailed, field-proven experimental protocols to test these hypotheses, and offer insights into the interpretation of potential outcomes. Our approach is grounded in established scientific principles, ensuring that the proposed investigations are both logical and self-validating.

Molecular Profile and Rationale for Investigation

This compound is a synthetic amide with the chemical formula C₁₃H₁₆BrNO. Its structure is characterized by a cyclohexanecarboxamide group linked to a 3-bromophenyl substituent.

  • The Cyclohexanecarboxamide Moiety: Derivatives of cyclohexanecarboxamide are known to possess a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The cyclohexane ring provides a non-planar, lipophilic scaffold that can facilitate entry into cells and interaction with hydrophobic pockets of target proteins.

  • The 3-Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring are critical. Bromine is a halogen that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, the bromine atom can act as a key binding feature, participating in halogen bonding with biological targets. The 'meta' position of the bromine atom can influence the electronic distribution and steric profile of the molecule, potentially leading to selective interactions with specific enzymes or receptors. Bromophenyl groups are found in a variety of bioactive compounds, including enzyme inhibitors.[3]

Based on this structural analysis, we can hypothesize that this compound may exhibit one or more of the following biological activities:

  • Anticancer Activity: Due to the known cytotoxic and antiproliferative effects of related carboxamide derivatives.[4]

  • Antimicrobial Activity: Given the established antibacterial and antifungal properties of various cyclohexane derivatives.[1][2]

  • Anti-inflammatory Activity: As compounds with similar scaffolds have demonstrated anti-inflammatory effects.[1]

This guide will now outline a systematic approach to investigate these potential activities.

Proposed Investigational Workflow

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Mechanistic Insights cluster_2 Tier 3: Advanced Characterization Initial Cytotoxicity Initial Cytotoxicity Dose-Response Cytotoxicity Dose-Response Cytotoxicity Initial Cytotoxicity->Dose-Response Cytotoxicity If active Antimicrobial Screening Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination If active Mechanism of Action Studies Mechanism of Action Studies Dose-Response Cytotoxicity->Mechanism of Action Studies Potent activity MIC Determination->Mechanism of Action Studies Anti-inflammatory Assays Anti-inflammatory Assays In-vivo Model Testing In-vivo Model Testing Mechanism of Action Studies->In-vivo Model Testing

Caption: Proposed investigational workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

Synthesis of this compound

A plausible synthetic route involves the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride.

Protocol:

  • Dissolve 3-bromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Investigation of Anticancer Activity
3.2.1. Initial Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with various concentrations of the compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines MCF-7, A549, HCT116
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint IC₅₀ Value
Investigation of Antimicrobial Activity
3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Microorganism Gram Stain Type
Staphylococcus aureusPositiveBacterium
Escherichia coliNegativeBacterium
Candida albicansN/AFungus
Investigation of Anti-inflammatory Activity
3.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

G LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS Upregulation iNOS Upregulation Macrophage->iNOS Upregulation NO Production NO Production iNOS Upregulation->NO Production Inflammation Inflammation NO Production->Inflammation Test Compound Test Compound Test Compound->iNOS Upregulation Potential Inhibition

Caption: Signaling pathway for LPS-induced NO production in macrophages.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and actionable framework for the initial investigation of the biological activities of this compound. The proposed experiments are designed to be robust, reproducible, and to provide clear, interpretable data that will form the basis for further, more in-depth studies.

Positive results in any of the described assays will warrant progression to more advanced characterization, including mechanism of action studies, evaluation against a broader panel of cancer cell lines or microbial strains, and eventually, in vivo efficacy studies in relevant animal models. The structure-activity relationship can also be explored through the synthesis and testing of analogs with modifications to the cyclohexyl and bromophenyl rings.

The journey from a novel chemical entity to a potential therapeutic agent is a long and challenging one. However, with a systematic and scientifically rigorous approach as outlined in this guide, the true therapeutic potential of this compound can be thoroughly and efficiently elucidated.

References

  • A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives. Benchchem.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. Google Patents.
  • Cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available at: [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Novel Compound

In the vast landscape of chemical entities, countless molecules hold the potential for profound biological activity, yet remain largely unexplored. N-(3-bromophenyl)cyclohexanecarboxamide is one such compound. While its structure is known, its mechanism of action is a black box, presenting both a challenge and an opportunity for the discerning researcher. This guide is not a declaration of a known mechanism, but rather an expert-led expedition into the unknown. It is a strategic roadmap for the rigorous scientific investigation required to unveil the biological targets and cellular pathways through which this compound exerts its effects. As your partner in this scientific endeavor, I will provide not just the "what" but the "why" behind each experimental choice, grounding our approach in established principles of drug discovery and mechanistic pharmacology.

Structural Scrutiny and Hypothesis Generation: Decoding the Molecular Clues

The structure of this compound itself provides the initial clues for our investigation. It comprises a cyclohexanecarboxamide core linked to a 3-bromophenyl group. This combination of a flexible, lipophilic cyclohexyl ring and a substituted aromatic moiety is a common feature in bioactive molecules.

Based on a comprehensive analysis of scientific literature for structurally analogous compounds, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Anticancer Activity through Apoptosis Induction or Cell Cycle Arrest. The N-phenylcyclohexanecarboxamide scaffold has been identified in compounds exhibiting cytotoxic effects against various cancer cell lines. The presence of a halogen, such as bromine, on the phenyl ring can enhance this activity.

  • Hypothesis 2: Neuromodulatory Effects via Sigma Receptor Interaction. Phenylcyclohexyl derivatives are known to bind to sigma receptors, which are implicated in a range of neurological processes. The specific substitution pattern on the phenyl ring can dictate the affinity and selectivity for sigma-1 and sigma-2 receptor subtypes.

  • Hypothesis 3: Ion Channel Modulation. The lipophilic nature of the cyclohexyl group and the electronic properties of the bromophenyl ring suggest a potential for interaction with the hydrophobic domains of ion channels, leading to either agonistic or antagonistic effects.

  • Hypothesis 4: Enzyme Inhibition. The amide linkage is a key structural motif in many enzyme inhibitors, acting as a hydrogen bond donor and acceptor. The overall shape and electronic distribution of the molecule could allow it to fit into the active site of various enzymes.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

The Investigative Blueprint: A Multi-pronged Approach to Mechanistic Discovery

To efficiently and rigorously test our hypotheses, a tiered screening and validation strategy is paramount. This approach ensures that we cast a wide net initially and then focus our resources on the most promising leads.

Experimental_Workflow cluster_tier1 Tier 1: Broad-Spectrum Phenotypic Screening cluster_tier2 Tier 2: Hypothesis-Driven Target-Based Assays cluster_tier3 Tier 3: In-depth Mechanistic Validation & Pathway Analysis pheno_screening Initial Phenotypic Screens (e.g., NCI-60 Cancer Cell Line Panel, Broad Antimicrobial Assay) target_assays Parallel Target-Based Assays: - Apoptosis & Cell Cycle Analysis - Sigma Receptor Binding Assay - Broad Ion Channel Panel (Electrophysiology) - Enzyme Inhibition Profiling pheno_screening->target_assays Identifies promising phenotypic effects validation Focused Mechanistic Studies: - Western Blot for Apoptotic Markers - Functional Assays for Confirmed Targets - Downstream Signaling Pathway Analysis target_assays->validation Pinpoints specific molecular targets conclusion Mechanism of Action Elucidation validation->conclusion Elucidates detailed mechanism of action Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion potential target Death_Receptor Death_Receptor Compound->Death_Receptor potential target Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Caspase8 Caspase8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a substituted amide that holds potential as a building block in medicinal chemistry and materials science. The presence of the bromophenyl group provides a reactive handle for further functionalization, such as cross-coupling reactions, while the cyclohexyl moiety imparts lipophilicity, a key property in drug design. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Chemical Properties and Reagents

A successful synthesis begins with a thorough understanding of the materials involved. The properties of the key reagents for this protocol are summarized below.

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Hazards
Cyclohexanecarboxylic acidC₇H₁₂O₂128.17232.531Corrosive, Irritant
Thionyl chlorideSOCl₂118.9776-104.5Corrosive, Lachrymator, Reacts violently with water
3-BromoanilineC₆H₆BrN172.0225116.8Toxic, Irritant, Mutagenic
TriethylamineC₆H₁₅N101.1989.5-114.7Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9339.6-96.7Carcinogen, Irritant

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. This classic approach involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.[1][2] This method is widely applicable and generally provides high yields.

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

The first step is the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add cyclohexanecarboxylic acid (1.0 equivalent).

  • Add anhydrous dichloromethane as a solvent.

  • Slowly add thionyl chloride (1.2 equivalents) to the reaction mixture at room temperature. The addition should be done carefully as the reaction is exothermic and produces hydrogen chloride and sulfur dioxide gas.

  • Once the addition is complete, heat the mixture to reflux (approximately 40-50°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and DCM by distillation. The lower boiling point of thionyl chloride and DCM allows for their removal under reduced pressure, leaving the desired cyclohexanecarbonyl chloride as the product.

Step 2: Synthesis of this compound

The crude cyclohexanecarbonyl chloride is then reacted with 3-bromoaniline to form the final amide product. Triethylamine is added as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Materials:

  • Cyclohexanecarbonyl chloride (from Step 1)

  • 3-Bromoaniline[4][5]

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 3-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution in an ice bath to 0°C.

  • Dissolve the crude cyclohexanecarbonyl chloride (from Step 1) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the cooled 3-bromoaniline solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure crystalline solid.

Reaction Mechanism and Workflow

The overall synthetic process can be visualized as a two-stage workflow, with the first stage being the activation of the carboxylic acid and the second being the amidation reaction.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation reagent1 Cyclohexanecarboxylic Acid intermediate Cyclohexanecarbonyl Chloride reagent1->intermediate DCM, Reflux reagent3 3-Bromoaniline reagent2 Thionyl Chloride (SOCl₂) reagent2->intermediate product This compound intermediate->product DCM, 0°C to RT reagent3->product base Triethylamine base->product

Caption: Synthetic workflow for this compound.

The mechanism for the formation of the amide bond involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.

Amidation_Mechanism acyl_chloride Cyclohexanecarbonyl Chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine 3-Bromoaniline amine->tetrahedral_intermediate amide This compound tetrahedral_intermediate->amide Elimination of Cl⁻ hcl HCl salt Triethylammonium Chloride hcl->salt base Triethylamine base->salt Neutralization

Caption: Mechanism of amide formation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Safety Considerations

  • Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 3-Bromoaniline is toxic and a suspected mutagen.[4] Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a suspected carcinogen. Use in a fume hood and minimize exposure.

  • The reaction between thionyl chloride and cyclohexanecarboxylic acid produces HCl and SO₂ gases , which are corrosive and toxic. Ensure the reaction is performed in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research and development needs. The explanation of the underlying chemical principles aims to empower scientists to adapt and troubleshoot the synthesis as required for their specific applications.

References

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

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Application Note & Protocol: Laboratory Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-aryl carboxamides are a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The synthesis of these compounds is a cornerstone of medicinal and organic chemistry. This document provides a comprehensive guide to the laboratory-scale synthesis of a specific N-aryl carboxamide, N-(3-bromophenyl)cyclohexanecarboxamide. This compound serves as a valuable building block in drug discovery, with the bromophenyl moiety offering a versatile handle for further functionalization through cross-coupling reactions, and the cyclohexyl group imparting lipophilicity, which can be crucial for modulating pharmacokinetic properties.

This application note details a robust and reliable protocol for the synthesis of this compound via the Schotten-Baumann reaction, a classic yet highly effective method for amide bond formation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss essential safety considerations and purification techniques.

Chemical Principles and Mechanism

The synthesis of this compound is achieved through the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction is a prime example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2][3] The core of this transformation involves the attack of the nucleophilic amine (3-bromoaniline) on the electrophilic carbonyl carbon of the acyl chloride (cyclohexanecarbonyl chloride).

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the carbonyl carbon of cyclohexanecarbonyl chloride, leading to the formation of a tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a good leaving group.[1]

  • Deprotonation: The resulting protonated amide is deprotonated by a base, typically a tertiary amine like triethylamine or pyridine, to yield the final this compound and the hydrochloride salt of the base.[1][4] The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Visualization of the Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 3-Bromoaniline Reaction Schotten-Baumann Reaction (Nucleophilic Acyl Substitution) R1->Reaction R2 Cyclohexanecarbonyl Chloride R2->Reaction Solvent Anhydrous Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Temp 0°C to Room Temperature Temp->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-BromoanilineReagentSigma-AldrichToxic, handle with care in a fume hood.[2][5]
Cyclohexanecarbonyl chlorideReagentSigma-AldrichCorrosive and lachrymatory, handle in a fume hood.[1][6]
TriethylamineAnhydrousSigma-AldrichCorrosive, handle in a fume hood.
Dichloromethane (DCM)AnhydrousSigma-AldrichVolatile and potentially carcinogenic, use in a fume hood.
Hydrochloric Acid (HCl)1 M AqueousFisher ScientificFor work-up.
Saturated Sodium BicarbonateAqueousFisher ScientificFor work-up.
BrineSaturated Aqueous NaClFisher ScientificFor work-up.
Anhydrous Magnesium SulfateReagentSigma-AldrichFor drying the organic phase.
EthanolReagentFisher ScientificFor recrystallization.
HexanesReagentFisher ScientificFor recrystallization or column chromatography.
Ethyl AcetateReagentFisher ScientificFor column chromatography.

Safety Precautions

3-Bromoaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[2][5] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[2]

Cyclohexanecarbonyl chloride: This reagent is corrosive and a lachrymator.[1][6] It reacts with moisture, so it should be handled under anhydrous conditions.[1] Full PPE, including a face shield, is recommended when handling this chemical. All operations must be conducted in a chemical fume hood.[6]

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should always be handled in a chemical fume hood.

Triethylamine: This base is corrosive and has a strong, unpleasant odor. Handle with care in a chemical fume hood.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl carboxamides.[7]

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromoaniline (5.0 g, 29.1 mmol, 1.0 equiv.).

  • Dissolve the 3-bromoaniline in anhydrous dichloromethane (100 mL).

  • Add triethylamine (4.4 g, 6.1 mL, 43.6 mmol, 1.5 equiv.) to the solution.

  • Cool the flask to 0 °C in an ice bath.

2. Addition of Acyl Chloride:

  • In a separate dry dropping funnel, dissolve cyclohexanecarbonyl chloride (4.7 g, 4.5 mL, 32.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL).

  • Add the cyclohexanecarbonyl chloride solution dropwise to the stirred 3-bromoaniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-bromoaniline is consumed.

3. Work-up Procedure:

  • Quench the reaction by slowly adding 50 mL of deionized water to the reaction flask.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Recrystallization: The crude product can often be purified by recrystallization.[8] A common solvent system for N-aryl amides is ethanol/water or hexanes/ethyl acetate.[9]

    • Dissolve the crude solid in a minimal amount of hot ethanol.[4]

    • Slowly add water dropwise until the solution becomes cloudy.[9]

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[10]

  • Column Chromatography: If recrystallization does not yield a pure product, purification by column chromatography on silica gel is recommended.[11]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).[6]

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl ring and the aliphatic protons of the cyclohexyl group. The amide proton will likely appear as a broad singlet.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), and the aliphatic carbons of the cyclohexyl ring.[12][13]

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (282.18 g/mol for C₁₃H₁₆BrNO).[14] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion and bromine-containing fragment peaks.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By following the outlined procedures for the Schotten-Baumann reaction, work-up, and purification, researchers can reliably obtain this valuable chemical intermediate. Adherence to the specified safety precautions is paramount for the safe execution of this synthesis. The successful synthesis and characterization of this compound will enable its use in a variety of research and development applications, particularly in the field of medicinal chemistry and drug discovery.

References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • ResearchGate. (2016, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Cyclohexanecarbonyl chloride. National Center for Biotechnology Information. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • RSC Publishing. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Chem Help ASAP. [Link]

  • PubMed. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • NIST. (n.d.). Cyclohexanecarboxamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2009, January). Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. [Link]

  • mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. [Link]

  • ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 3-(4-bromophenyl)oxirane-2-carboxamide. [Link]

  • SpectraBase. (n.d.). N-(3'-Bromophenyl)ethenesulfinamide. [Link]

  • ResearchGate. (2021, October 15). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • ResearchGate. (2019, June). (PDF) Synthesis of 3‐Bromoindenes from 4‐Alkynyl Alcohols/Sulfonamides and Aldehydes via Prins Cyclization, Ring‐Opening and Friedel‐Crafts Reactions. [Link]Ring-Opening_and_Friedel-Crafts_Reactions)

Sources

Application Notes & Protocols: A Researcher's Guide to Characterizing N-(3-bromophenyl)cyclohexanecarboxamide and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of drug discovery and chemical biology is increasingly populated by "research chemicals"—compounds with defined structures but limited or non-existent public data on their biological activity. N-(3-bromophenyl)cyclohexanecarboxamide serves as a prime example of such an entity. This guide abandons a rigid template to provide a dynamic, logic-driven roadmap for the systematic characterization of novel small molecules. We present a multi-phase workflow, from initial computational predictions to cellular phenotype assessment, designed to de-orphanize research chemicals and uncover their therapeutic potential. Each phase is supported by detailed, field-proven protocols that emphasize causality and self-validation, providing researchers, scientists, and drug development professionals with a robust framework for navigating the critical early stages of discovery.

Introduction & Compound Profile

This compound is a synthetic organic compound whose biological targets and effects are not well-documented in peer-reviewed literature. Such compounds are often synthesized as part of larger chemical libraries or sold directly as research tools with the expectation that the end-user will perform the necessary characterization.[1][2] This presents both a challenge and an opportunity. The primary challenge is the absence of a clear starting point for investigation. The opportunity lies in the potential for discovering novel mechanisms of action (MoA) and therapeutic applications.

This document outlines a systematic, three-phase workflow to guide the comprehensive characterization of this and other novel research chemicals.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆BrNOPubChem
Molecular Weight 282.18 g/mol PubChem
CAS Number 872403-51-7 (Representative)PubChem
Structure Chemical structure of this compoundPubChem

Safety & Handling: As the toxicological properties of this compound are unknown, it must be handled with care. Assume the compound is hazardous.

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) from the supplier, if available. In its absence, follow standard protocols for handling novel chemical compounds.

Protocol: Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, cell culture grade), analytical balance, sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.82 mg of the compound into the tube. This corresponds to 10 µmol.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. This yields a 10 mM stock solution .

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Phase 1: Target Identification & Engagement

The initial phase focuses on generating testable hypotheses for the compound's biological target(s) and confirming direct physical interaction in a relevant biological system.

Protocol 1: In Silico Target Prediction

Rationale: Computational or in silico methods leverage vast chemogenomic databases to predict potential biological targets based on the principle that structurally similar molecules often have similar biological activities.[3][4] This is a cost-effective first step to narrow the field of potential targets from thousands to a manageable few.[5][6]

Methodology:

  • Obtain a SMILES String: Convert the compound name or structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, this can be generated using software like ChemDraw or online tools.

  • Select Prediction Tools: Utilize publicly available, web-based servers. Examples include:

    • TargetHunter: Predicts targets by finding the most similar counterparts in the ChEMBL database.[3]

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

  • Execute Prediction: Input the SMILES string into the selected server(s) and run the analysis.

  • Analyze Results: The output will be a ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes). Pay close attention to targets with high prediction scores or those that appear consistently across multiple platforms.

  • Formulate Hypothesis: Based on the results, formulate an initial hypothesis. For instance, if several tyrosine kinases are predicted with high confidence, the primary hypothesis could be "this compound is a kinase inhibitor."

cluster_workflow In Silico Target Prediction Workflow Compound Novel Compound (this compound) SMILES Generate SMILES String Compound->SMILES Tools Submit to Prediction Tools (e.g., TargetHunter, SwissTargetPrediction) SMILES->Tools Results Ranked List of Potential Targets Tools->Results Hypothesis Formulate Testable Hypothesis Results->Hypothesis cluster_principle CETSA Principle cluster_heat Heat Challenge P_unbound Unbound Protein P_unbound_denatured Denatured & Aggregated P_unbound->P_unbound_denatured Low Tm P_bound Ligand-Bound Protein P_bound_stable Stable P_bound->P_bound_stable High Tm cluster_pathway Hypothetical Kinase X Signaling Pathway Stimulus Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate p-Substrate (Active) KinaseX->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound N-(3-bromophenyl) cyclohexanecarboxamide Compound->KinaseX

Caption: Inhibition of Kinase X by the compound blocks substrate phosphorylation.

Phase 3: Cellular Phenotype Assessment

The final step is to determine if target engagement and pathway modulation translate into a meaningful cellular response or phenotype, such as effects on cell viability or proliferation.

Protocol 6: Cell Viability/Proliferation Assay (MTT)

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. I[7]t is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in living cells.

[8]Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. 2[7]. Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 100 µM down to 1 nM) for a set period (e.g., 72 hours). I[8]nclude vehicle-only controls.

  • MTT Addition:

    • Remove the treatment media.

    • Add 100 µL of fresh media and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. 3. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. 4[9]. Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [8][9] 3. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 5. Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). 2. Use a reference wavelength of >650 nm to subtract background absorbance. 6. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Concentration (µM)Absorbance (570nm)% Viability (vs. Vehicle)
0 (Vehicle)1.250100%
0.11.24599.6%
1.01.15092.0%
5.00.87570.0%
10.00.63050.4%
50.00.25020.0%
100.00.1108.8%

Summary & Future Directions

This guide provides a comprehensive, phase-driven framework for the systematic characterization of this compound or any novel research chemical. By integrating in silico prediction, broad biochemical screening, direct target-engagement validation, MoA elucidation, and phenotypic assessment, researchers can efficiently de-orphanize compounds of interest.

Successful completion of this workflow provides a strong foundation for more advanced studies, including:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.

This structured approach transforms a compound of unknown function into a well-characterized chemical probe or a promising starting point for a drug discovery program.

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. [Link]

  • ResearchGate. (2018). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA. (n.d.). CETSA®. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]

  • Hess, C., et al. (2013). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Ärzteblatt International. [Link]

  • Krotulski, A. J., & Mohr, A. L. A. (2020). The Evolving Landscape of Designer Drugs. Methods in Molecular Biology. [Link]

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Application Notes and Protocols for N-(3-bromophenyl)cyclohexanecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-aryl carboxamide scaffold has consistently emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] The compound N-(3-bromophenyl)cyclohexanecarboxamide, belonging to this esteemed class, presents a compelling subject for investigation in drug discovery. It integrates a flexible, saturated cyclohexyl ring with a synthetically versatile brominated phenyl moiety through a robust amide linkage. The cyclohexyl group can influence lipophilicity and conformational flexibility, while the 3-bromophenyl group offers a strategic handle for further chemical modification and can contribute to binding interactions through halogen bonding.[2][3] While extensive research on this specific molecule is not widely available, this guide will leverage data from structurally analogous compounds to provide a comprehensive overview of its potential applications, plausible mechanisms of action, and detailed protocols for its synthesis and biological evaluation. Based on the activities of related N-aryl cyclohexanecarboxamides, the primary therapeutic areas of interest for this compound are oncology, inflammation, and infectious diseases.[4][5][6]

Anticipated Therapeutic Applications and Mechanistic Insights

Anticancer Potential: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the anticancer properties of N-aryl carboxamide derivatives.[1][4] Analogs of this compound have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[4][7]

Potential Mechanism of Action: The anticancer effects of related compounds are often attributed to the induction of apoptosis. This programmed cell death can be initiated through various signaling pathways. For instance, some 1,1-disubstituted cyclohexane-1-carboxamides have been shown to activate caspases-3, -8, and -9, key executioner and initiator proteins in the apoptotic cascade.[7] Furthermore, these compounds can arrest the cell cycle at the G2/M phase, preventing mitotic entry and ultimately leading to cell death.[7] The presence of the bromophenyl moiety may also contribute to the inhibition of key signaling pathways involved in cancer progression, such as the HIF-1α pathway, which is crucial for tumor survival under hypoxic conditions.[1]

Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the phenyl ring significantly influence the anticancer potency of N-aryl carboxamides. The presence of a halogen, such as bromine, can enhance activity, potentially through improved binding affinity to target proteins. The 3-position of the bromine on the phenyl ring in this compound is of particular interest, as this substitution pattern has been explored in other anticancer agents to optimize target engagement.[8][9]

Experimental Protocols

PART 1: Synthesis of this compound

This protocol describes a standard and reliable method for the synthesis of this compound via the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride.

Diagram of Synthetic Workflow:

Synthesis_Workflow Reagents 3-Bromoaniline + Cyclohexanecarbonyl Chloride Reaction Amidation Reaction (Base, Solvent) Reagents->Reaction Step 1 Purification Work-up & Purification Reaction->Purification Step 2 Product This compound Purification->Product Step 3 Analysis Characterization (NMR, MS, IR) Product->Analysis Step 4

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 3-Bromoaniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Acylation: Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

PART 2: In Vitro Anticancer Activity Evaluation

Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with N-(3-bromophenyl) cyclohexanecarboxamide Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cell viability assay.[1]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[12]

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Analogous Compounds:

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Analog 5iMCF-7 (Breast)3.25[4]
Doxorubicin (Control)MCF-7 (Breast)6.77[4]
Analog 6aA549 (Lung)3.03[7]
Analog 8aA549 (Lung)5.21[7]
Doxorubicin (Control)A549 (Lung)3.01[7]
PART 3: Evaluation of Anti-inflammatory Activity

Protocol 3.1: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a well-established cause of inflammation.[15]

Materials and Reagents:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.3)

  • This compound

  • Diclofenac sodium (as a standard drug)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.45 mL of BSA solution (1% w/v) and 0.05 mL of the test compound at various concentrations.[15]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.[15]

  • Cooling and Dilution: After cooling, add 2.5 mL of PBS to each tube.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.[15]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

PART 4: Antimicrobial Screening

Protocol 4.1: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of a compound against various microorganisms.[16]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar or Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile petri dishes, cork borer, and micropipettes

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, inoculate the surface of the agar with a standardized microbial suspension.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[16]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the standard antibiotic and the solvent control in separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[17]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic and analytical protocols provided herein offer a robust framework for its investigation. Based on the compelling anticancer, anti-inflammatory, and antimicrobial activities of its structural analogs, further exploration of this compound is warranted. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, as well as optimizing its structure to enhance potency and selectivity. The versatility of the 3-bromophenyl group allows for the generation of a diverse library of derivatives through cross-coupling reactions, paving the way for comprehensive structure-activity relationship studies and the potential discovery of new drug candidates.

References

  • Wadhwani, T., Desai, K., Patel, D., & Wadhwani, P. (2023).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • Amin, K. M., Anwar, M. M., Kamel, M. M., Khedr, M. A., & Syam, Y. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(3), 1435-1449.
  • Wang, Y., et al. (2011). N-Phenylcyclohexanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
  • D'souza, J., D'souza, P., & Kumar, A. (2018). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives, 18(1), 831-834.
  • Amin, K. M., Anwar, M. M., Kamel, M. M., Khedr, M., & Syam, Y. M. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. Drug development research, 80(7), 933–947.
  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)
  • Al-Abdullah, E. S., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(21), 6649.
  • S. S, S., & S. P, S. (2013). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 735-741.
  • Al-Omair, M. A., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. Scientific reports, 11(1), 17596.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 1(1), 49-54.

Sources

Application Note and Protocols for the Analytical Characterization of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-bromophenyl)cyclohexanecarboxamide is a synthetic amide derivative with potential applications in drug discovery and development. As with any novel chemical entity intended for pharmaceutical use, rigorous and comprehensive characterization is a critical prerequisite to ensure its identity, purity, and stability. This document provides a detailed guide to the multifaceted analytical approach required for the thorough characterization of this compound, targeting researchers, scientists, and professionals in the field of drug development.

The methodologies outlined herein are designed to provide a holistic understanding of the molecule's physicochemical properties. This is achieved through the synergistic application of spectroscopic and chromatographic techniques. The rationale behind the selection of each method is to build a self-validating system of analysis, where data from one technique corroborates and is supported by the findings from others. This ensures the highest level of scientific integrity and confidence in the analytical results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₃H₁₆BrNOPubChem[1]
Molecular Weight282.18 g/mol PubChem[1]
AppearanceWhite crystalline solid (typical for similar compounds)General Knowledge
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.General Knowledge

Analytical Workflow for Comprehensive Characterization

The following diagram illustrates the recommended analytical workflow for the complete characterization of this compound. This integrated approach ensures that all critical aspects of the molecule's identity and purity are assessed.

Caption: Integrated analytical workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to confirm assignments and establish through-bond correlations.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the compound's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

    • For unambiguous assignments, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) should be performed.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the 3-bromophenyl ring, the amide proton (N-H), and the aliphatic protons of the cyclohexyl ring. The aromatic region will show characteristic splitting patterns based on the substitution. The cyclohexyl protons will likely appear as a complex multiplet.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the cyclohexyl ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity and can provide clues about its structure.

Protocol for Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • EI-MS: For direct infusion, dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. For GC-MS, prepare a dilute solution in an appropriate solvent.

    • ESI-MS: For infusion or LC-MS, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with either an EI or ESI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

    • In ESI-MS, both positive and negative ion modes should be evaluated to determine the optimal ionization conditions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for positive ESI). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. For this compound, expected fragments may arise from the cleavage of the amide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)3300-3500Secondary amide, typically a single sharp peak
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Amide I)1630-1680Strong absorption
N-H Bend (Amide II)1510-1570
C-N Stretch1200-1400
C-Br Stretch500-600

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary method for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD), a pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of a wide range of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined from a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and then dilute to an appropriate concentration (e.g., 0.1-1.0 mg/mL).

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]

  • Data Analysis:

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The use of a DAD allows for peak purity analysis by comparing the UV spectra across a single peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities.

Protocol for LC-MS:

  • Instrumentation: An LC-MS system, typically with an ESI source.

  • Methodology: The HPLC method developed for purity analysis can often be adapted for LC-MS. However, it is crucial to use volatile mobile phase additives (e.g., formic acid, ammonium acetate) that are compatible with the MS detector.

  • Data Analysis:

    • Obtain the mass spectra of any impurity peaks detected in the chromatogram.

    • The accurate mass and fragmentation pattern of the impurities can be used to propose their structures.

Thermal Analysis

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as its melting point, thermal stability, and decomposition profile.

Protocol for DSC and TGA:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature and profile.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and key physicochemical properties of this compound. By integrating data from spectroscopic, chromatographic, and thermal analyses, researchers and drug development professionals can ensure the quality and consistency of this potential pharmaceutical candidate, which is a critical step in its journey towards clinical application.

References

  • PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

  • Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Journal of the Chilean Chemical Society, 64(4), 2149-2165. Retrieved from [Link]

  • Nasrollahzadeh, M., Sajjadi, M., Tahsili, M. R., & Varma, R. S. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Szymański, P., Markuszewski, M. J., & Kaliszan, R. (2012). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 17(10), 11847-11867. Retrieved from [Link]

  • Podolska, M., Puciłowska, A., & Kołodziejczyk, M. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 67(6), 709-715. Retrieved from [Link]

  • Liang, S.-H. (2022). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Nitrosamines Analysis. Retrieved from [Link]

  • Rungwiriyachai, C., Tummatorn, J., & Rojsitthisak, P. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102. Retrieved from [Link]

Sources

mass spectrometry of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Resolution Mass Spectrometric Analysis of N-(3-bromophenyl)cyclohexanecarboxamide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a synthetic organic compound whose characterization is essential in various stages of chemical research and pharmaceutical development. As with many novel chemical entities, establishing a robust analytical methodology is paramount for identity confirmation, purity assessment, and metabolic studies. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), provides the specificity, sensitivity, and accuracy required for unambiguous structural elucidation and quantification.

This document provides a detailed guide to the mass spectrometric analysis of this compound. We explore two primary ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and detail protocols for analysis using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The inherent chemical properties of the analyte, specifically the presence of a bromine atom and an amide linkage, present unique and definitive characteristics in its mass spectrum that will be leveraged for its identification.

The molecular structure contains key features that dictate the analytical strategy: a moderately polar amide group, non-polar cyclohexyl and phenyl rings, and a bromine atom. The bromine atom provides a highly characteristic isotopic signature, with two stable isotopes, 79Br and 81Br, existing in an approximate 1:1 natural abundance[1][2]. This results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 452365-99-0[3]
Molecular Formula C₁₃H₁₆BrNO[3]
Average Molecular Weight 282.18 g/mol [3]
Monoisotopic Mass (79Br) 281.0464 DaCalculated
Monoisotopic Mass (81Br) 283.0444 DaCalculated

Experimental Workflow Overview

The successful mass spectrometric analysis of a target analyte is a multi-step process. Each stage must be optimized to ensure data quality, reproducibility, and accuracy. The general workflow involves solubilizing the pure compound, separating it from any potential impurities using liquid chromatography, ionizing the analyte, and finally, detecting and analyzing the ions based on their mass-to-charge ratio.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep 1. Prepare 1 mg/mL Stock in Methanol dilute 2. Serially Dilute to 1-10 µg/mL Working Solution prep->dilute lc 3. LC Separation (Reversed-Phase C18) dilute->lc ion 4. Ionization (ESI or APCI) lc->ion ms 5. HRMS Detection (Q-TOF or Orbitrap) ion->ms msms 6. MS/MS Fragmentation (Collision-Induced Dissociation) ms->msms data 7. Data Analysis: - Accurate Mass - Isotopic Pattern - Fragmentation Pathway msms->data

Figure 1: Overall experimental workflow for LC-HRMS analysis.

Part 1: Sample Preparation Protocol

Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results. The goal is to completely dissolve the analyte in a solvent compatible with the LC-MS system. High concentrations of non-volatile salts or buffers should be avoided as they can interfere with the ionization process, particularly ESI.[4]

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 2 mL autosampler vials with septa caps

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound.

    • Transfer the solid to a 1.0 mL volumetric flask.

    • Add methanol to the mark, cap, and vortex until the solid is completely dissolved. This is your stock solution.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This creates a 10 µg/mL working solution.[4]

    • Further dilutions can be made from this working solution as needed to fall within the linear dynamic range of the instrument.

  • Final Sample Preparation:

    • Transfer the final diluted solution into a 2 mL autosampler vial.

    • Ensure there is no particulate matter; if necessary, filter the solution through a 0.22 µm syringe filter.

    • Prepare a blank sample containing only the final dilution solvent (e.g., 50:50 methanol/water) to be run before and after the analyte to check for carryover.[4]

Part 2: Liquid Chromatography Method

Reversed-phase liquid chromatography is employed to ensure that the analyte is separated from any potential impurities before entering the mass spectrometer. A gradient elution provides robust separation and efficient peak shaping.

Table 2: Suggested LC Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides necessary pressure and flow control for efficient separation.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle sizeC18 is a versatile stationary phase suitable for retaining moderately non-polar compounds like the target analyte.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and MS compatibility.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2-5 µLSmall injection volumes prevent column overloading and peak distortion.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% BA linear gradient ensures efficient elution of the analyte while cleaning the column of more retained components.

Part 3: High-Resolution Mass Spectrometry Protocols

The choice of ionization source is critical and depends on the analyte's physicochemical properties.[5] this compound is moderately polar and thermally stable, making it a candidate for both ESI and APCI.[6][7] We provide parameters for both techniques to allow for methodological flexibility. The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap system, to leverage the benefits of accurate mass measurements for formula determination.[8][9][10]

Protocol A: Electrospray Ionization (ESI) Method

ESI is a soft ionization technique ideal for polar to moderately polar molecules that can be readily ionized in solution.[11] It is expected to efficiently generate the protonated molecular ion [M+H]⁺.

Table 3: ESI-HRMS Parameters (Positive Ion Mode)

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The amide group is readily protonated to form a positive ion.
Capillary Voltage 3.5 - 4.5 kVCreates a strong electric field to generate charged droplets from the LC eluent.
Nebulizer Gas (N₂) Pressure 30 - 45 psiAssists in forming a fine spray of droplets.
Drying Gas (N₂) Flow 8 - 12 L/minAids in desolvation of the charged droplets.
Drying Gas Temperature 300 - 350 °CProvides thermal energy to evaporate the solvent from the droplets.
Mass Analyzer Q-TOF or OrbitrapProvides high resolution (>20,000 FWHM) and mass accuracy (<5 ppm).[12][13]
Scan Range (m/z) 50 - 500Covers the expected molecular ion and its primary fragments.
Acquisition Mode Full Scan MS & Data-Dependent MS/MSFull scan for precursor identification; MS/MS for structural fragmentation.
Collision Energy (for MS/MS) 10-40 eV (Ramped)A range of energies ensures the generation of a rich spectrum of fragment ions.
Protocol B: Atmospheric Pressure Chemical Ionization (APCI) Method

APCI is well-suited for less polar, thermally stable molecules and is less susceptible to matrix suppression than ESI.[14][15] It operates by ionizing the analyte in the gas phase.

Table 4: APCI-HRMS Parameters (Positive Ion Mode)

ParameterRecommended SettingRationale
Ionization Mode Positive APCI (+)Generates [M+H]⁺ ions through gas-phase proton transfer reactions.
Corona Current 2 - 5 µACreates primary reagent ions from the solvent vapor.
Vaporizer Temperature 350 - 450 °CEnsures complete vaporization of the LC eluent and analyte.[6]
Nebulizer Gas (N₂) Pressure 50 - 60 psiAssists in nebulizing and vaporizing the sample.
Drying Gas (N₂) Flow & Temp 5 - 10 L/min @ 250-300 °CRemoves residual solvent and helps focus the ion beam.
Mass Analyzer Q-TOF or OrbitrapProvides high resolution and mass accuracy.
Scan Range (m/z) 50 - 500Covers the expected molecular ion and its primary fragments.
Acquisition Mode Full Scan MS & Data-Dependent MS/MSCollects both precursor and fragment ion data.
Collision Energy (for MS/MS) 10-40 eV (Ramped)Induces fragmentation for structural confirmation.

Part 4: Data Analysis and Interpretation

Full Scan MS Data: Accurate Mass and Isotopic Pattern

The primary goal of the full scan analysis is to confirm the elemental composition of the analyte. Using HRMS, the measured mass of the protonated molecular ion should be within 5 ppm of the theoretical calculated mass.

The most telling feature will be the isotopic pattern. Due to the near 1:1 abundance of 79Br and 81Br, the mass spectrum will exhibit two distinct peaks for the molecular ion, separated by approximately 2 Da, with nearly identical intensities.[1][2]

Table 5: Expected m/z Values for the Protonated Molecular Ion [M+H]⁺

Ion SpeciesIsotopeTheoretical m/z
[C₁₃H₁₆⁷⁹BrNO + H]⁺79Br282.0542
[C₁₃H₁₆⁸¹BrNO + H]⁺81Br284.0522
Tandem MS (MS/MS) Data: Fragmentation Pathway

Tandem mass spectrometry provides structural information by fragmenting the isolated precursor ion. The amide bond in this compound is the most probable site for initial cleavage under collision-induced dissociation (CID).[16][17] The fragmentation pattern can confirm the connectivity of the different moieties within the molecule.

A plausible fragmentation pathway initiated by cleavage of the amide bond would yield two primary fragment ions. The charge can be retained on either fragment, leading to the detection of the bromophenylamine fragment or the cyclohexanecarbonyl fragment.

G cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Product Ions precursor C₁₃H₁₇BrNO⁺ m/z 282.05 / 284.05 frag1 3-Bromoaniline Fragment C₆H₇BrN⁺ m/z 171.98 / 173.98 precursor->frag1 Amide Bond Cleavage (- C₇H₁₀O) frag2 Cyclohexanecarbonyl Fragment C₇H₁₁O⁺ m/z 111.08 precursor->frag2 Amide Bond Cleavage (- C₆H₆BrN)

Sources

Troubleshooting & Optimization

troubleshooting N-(3-bromophenyl)cyclohexanecarboxamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: The Chemistry at Play

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The most common and direct route involves the reaction of 3-bromoaniline with cyclohexanecarbonyl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but susceptible to several competing side reactions that can diminish yield and complicate purification.[1][2] Understanding these potential pitfalls is the first step toward a successful synthesis.

Visualizing the Synthetic Landscape

To effectively troubleshoot, it's crucial to visualize not only the desired reaction but also the common off-target pathways.

G cluster_main Primary Reaction Pathway cluster_side Common Side Reactions A 3-Bromoaniline (Nucleophile) C this compound(Desired Product) A->C + Base B Cyclohexanecarbonyl Chloride (Electrophile) B->C D Cyclohexanecarbonyl Chloride F Cyclohexanecarboxylic Acid (Hydrolysis Product) D->F Hydrolysis E H₂O (Trace Moisture) E->F G 3-Bromoaniline I 3-Bromoanilinium Chloride (Inactive Salt) G->I Protonation H HCl (Byproduct) H->I G cluster_problems cluster_causes cluster_solutions start Problem Observed p1 Low / No Yield p2 Acidic Impurity Present p3 Unreacted Aniline c1 Acyl Chloride Hydrolysis p1->c1 Cause? c2 Aniline Protonation p1->c2 Cause? p2->c1 Cause? p3->c2 Cause? c3 Insufficient Acyl Chloride p3->c3 Cause? s1 Use Anhydrous Conditions (Dry Solvent/Glassware) c1->s1 Solution s3 Perform Basic Wash (e.g., NaHCO3 aq.) c1->s3 Solution s2 Use Stoichiometric Base (e.g., Et3N, Pyridine, NaOH) c2->s2 Solution s5 Add Acyl Chloride Slowly c2->s5 Solution s4 Use Slight Excess of Acyl Chloride (1.1 eq) c3->s4 Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions for this synthesis?

    • A: A common and effective set of conditions involves dissolving 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Cyclohexanecarbonyl chloride (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours or until completion as monitored by TLC.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (3-bromoaniline and cyclohexanecarbonyl chloride). The reaction is complete when the spot corresponding to the limiting starting material (typically the aniline) has disappeared and a new, more nonpolar product spot has appeared.

  • Q: My product is an oil/difficult to crystallize. What is the best purification method?

    • A: If recrystallization fails, flash column chromatography on silica gel is the preferred method for purifying amides. [3]A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). The polarity can be adjusted based on TLC analysis.

  • Q: Is it necessary to use a base if I use two equivalents of the aniline?

    • A: While you can use a second equivalent of 3-bromoaniline to act as the base, it is generally not recommended. [4][5]This approach consumes your valuable starting material and complicates purification, as you will need to separate your product from the 3-bromoanilinium chloride salt. Using an inexpensive tertiary amine or inorganic base is more efficient.

Experimental Protocols

Protocol 1: Synthesis of this compound
ReagentMWAmount (mmol)EquivalentsMass/Volume
3-Bromoaniline172.0210.01.01.72 g
Cyclohexanecarbonyl Chloride146.6211.01.11.61 g (1.52 mL)
Triethylamine101.1912.01.21.21 g (1.67 mL)
Dichloromethane (DCM)---50 mL

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.72 g, 10.0 mmol).

  • Add anhydrous dichloromethane (50 mL) and triethylamine (1.67 mL, 12.0 mmol).

  • Seal the flask with a septum and place it under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • While stirring, add cyclohexanecarbonyl chloride (1.52 mL, 11.0 mmol) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the 3-bromoaniline spot is consumed.

  • Upon completion, proceed to the workup and purification protocol.

Protocol 2: Workup and Purification by Recrystallization
  • Quench the reaction by slowly adding 30 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated aqueous NaHCO₃, and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • For purification, dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes. [3]6. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • ResearchGate. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]

  • Khan Academy. Amide formation from acyl chloride. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

Sources

stability testing of N-(3-bromophenyl)cyclohexanecarboxamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of N-(3-bromophenyl)cyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the stability assessment of this compound. Our goal is to equip you with the scientific rationale and practical knowledge to conduct robust and reliable stability studies.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information about how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are fundamental for establishing a re-test period for the drug substance and recommended storage conditions.[1] Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4][5][6] This helps in developing and validating stability-indicating analytical methods.[7]

The structure of this compound, featuring an amide linkage, a brominated phenyl group, and a cyclohexyl moiety, presents several potential sites for degradation. Understanding the likely degradation pathways is key to designing a comprehensive stability testing program.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under hydrolytic conditions?

A1: The most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond.[8][9][10] Amide hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][11] This leads to the formation of 3-bromoaniline and cyclohexanecarboxylic acid.

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.[8][9][10] This reaction is generally slower for amides compared to esters but can be driven to completion with heat, yielding the carboxylate salt (cyclohexanecarboxylate) and 3-bromoaniline.[9]

Q2: What should I consider when setting up oxidation stress testing for this compound?

A2: For oxidative degradation, hydrogen peroxide is a commonly used stressing agent.[2][4] While the benzene ring is generally stable to oxidation, the presence of the bromine atom and the amide group could influence its reactivity.[12][13] Potential sites of oxidation on this compound are less obvious than for molecules with more readily oxidizable groups like phenols or sulfides.[4] However, forced degradation studies should still investigate oxidative susceptibility. It's also possible that the cyclohexyl ring could undergo oxidation, though this is generally less likely under typical pharmaceutical stress testing conditions.

Q3: What are the key parameters for photostability testing according to ICH guidelines?

A3: Photostability testing should be conducted to assess the impact of light on the drug substance.[14][15][16] The ICH Q1B guideline provides the standard conditions for this testing.[14][17][18] The drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[4][19] It is recommended to perform the study on the solid drug substance and, if relevant, in solution. A control sample should be protected from light to provide a basis for comparison.

Q4: What is a suitable analytical technique for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose.[20] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable due to its ability to provide molecular weight and structural information.[21][22][23]

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be stringent enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2] For oxidative studies, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used, although starting with lower concentrations like 3% is advisable.[5]

    • Increase Temperature: Elevating the temperature will accelerate the rate of degradation. Conduct studies at higher temperatures (e.g., 60°C or 80°C).

    • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

    • Change the Solvent System: The solubility of the compound can affect its degradation rate in solution. Ensure the compound is fully dissolved. Using a co-solvent might be necessary, but its potential for degradation should be assessed.

Issue 2: The observed degradation is too rapid, leading to complete loss of the parent compound.
  • Possible Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized and the analytical method can resolve them from the parent peak.[2][24]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Shorten Exposure Time: Analyze samples at earlier time points.

    • Use a Milder Stressor: For oxidation, if hydrogen peroxide is too aggressive, consider other options like AIBN or exposure to oxygen.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
  • Possible Cause: The analytical method is not optimized for separating the parent compound from its degradation products.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to improve separation.

    • Change pH of the Mobile Phase: The retention of ionizable compounds and degradation products can be significantly affected by the pH of the mobile phase.

    • Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient method.

    • Different Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to achieve a different selectivity.

    • Optimize Temperature: Column temperature can influence peak shape and resolution.

Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
  • Possible Cause: Not all degradation products are being detected or accurately quantified.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to screen for such compounds.

    • Investigate Volatile Degradants: Degradation products could be volatile and lost during sample preparation. Consider using Gas Chromatography (GC) for analysis if this is suspected.

    • Assess Adsorption: The parent compound or degradation products might be adsorbing to the sample vials or HPLC column. Use silanized vials and evaluate different column types.

    • Verify Response Factors: The response factor of the degradation products in the UV detector may be different from the parent compound. If possible, isolate and purify the major degradants to determine their individual response factors for more accurate quantification.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to an equal volume of water.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • Add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation:

    • Place a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Prepare a solution of the drug substance (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent container.

  • Exposure:

    • Expose the samples to a light source that provides both visible and UVA light, as specified in ICH Q1B.[19] The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA.

    • Simultaneously, store control samples (solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Photolysis Photolysis (ICH Q1B Light Source) API->Photolysis Solid State Thermal Thermal (Dry Heat) API->Thermal Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (e.g., H2O2) Solution->Oxidation Solution->Photolysis Solution State HPLC Stability-Indicating HPLC-UV Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Method_Validation Validate Analytical Method HPLC->Method_Validation Degradation_Pathways Identify Degradation Pathways LCMS->Degradation_Pathways

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway: Hydrolysis

Hydrolysis_Pathway Parent This compound Products 3-Bromoaniline + Cyclohexanecarboxylic Acid Parent->Products Hydrolysis (H+ or OH-)

Caption: Primary hydrolytic degradation pathway.

Data Summary Table

Stress ConditionReagent/ParametersTypical Incubation TimePotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°C24 - 48 hours3-Bromoaniline, Cyclohexanecarboxylic acid
Base Hydrolysis 0.1 M - 1 M NaOH at 60-80°C24 - 48 hours3-Bromoaniline, Cyclohexanecarboxylic acid
Oxidation 3% - 30% H₂O₂ at RT24 hoursPotential N-oxides or hydroxylated species (structure dependent)
Photolysis ≥ 1.2 million lux hours, ≥ 200 W h/m²VariablePhotodegradants (structure dependent)
Thermal (Dry Heat) 80°C or higher48 - 72 hoursThermally induced degradants

References

  • Allen, L. Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • ICH. Quality Guidelines.
  • SGS. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • FDA. Q1B Photostability Testing of New Drug Substances and Products.
  • Fiveable. Oxidation of Aromatic Compounds.
  • YouTube. mechanism of amide hydrolysis.
  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma.
  • University of Calgary. Ch20 : Amide hydrolysis.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.
  • BYJU'S. Types of Amide Hydrolysis.
  • Atlas-mts.com. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
  • Fundamentals of Organic Chemistry. 8.8 Oxidation and Reduction of Aromatic Compounds.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH. Q1A(R2) Guideline.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • OpenStax. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • YouTube. Q1A (R2) A deep dive in Stability Studies.
  • Taylor & Francis Online. A Review of Oxidation of Aromatic Compounds.
  • JoVE. Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems.
  • PHARMACEUTICAL SCIENCES. a review on forced degradation and stability indicating studies.
  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • CymitQuimica. Cyclopropanecarboxamide, N-(3-bromophenyl)-.
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
  • PubChem. N-Phenylcyclohexanecarboxamide.
  • PubChem. Cyclohexanecarboxamide.
  • Chemazone. N-(3-bromophenyl)-N-cyclohexyl-2-methylpyrazolidine-3-carboxamide.
  • Sigma-Aldrich. N-(4-BROMOPHENYL)CYCLOHEXANECARBOXAMIDE AldrichCPR.
  • Molecules. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
  • Waters Corporation. Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software.
  • Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • Arabian Journal of Chemistry. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples.
  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals.
  • PubChem. 1-(3-Chlorophthalimido)cyclohexanecarboxamide.
  • PubChem. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-.

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Technical Support Center: Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific amide coupling reaction. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the Schotten-Baumann reaction, which involves the N-acylation of 3-bromoaniline with cyclohexanecarbonyl chloride.[1][] This reaction is typically carried out in an aprotic solvent in the presence of a mild base to neutralize the hydrogen chloride (HCl) byproduct.[1][3] The base is crucial to drive the reaction to completion.[1]

Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?

A2: Low yields can stem from several factors. The most common culprits are:

  • Hydrolysis of the acyl chloride: Cyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis by moisture.[4][5] This side reaction consumes your starting material and forms cyclohexanecarboxylic acid.

  • Inadequate base: An insufficient amount of base, or a base that is too weak, will not effectively scavenge the HCl produced. This can lead to the protonation of the 3-bromoaniline, rendering it non-nucleophilic and halting the reaction.

  • Poor quality of starting materials: Ensure both 3-bromoaniline and cyclohexanecarbonyl chloride are pure and dry.

  • Sub-optimal reaction temperature: While the reaction often proceeds at room temperature, cooling it can sometimes minimize side reactions.[]

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What are these likely to be?

A3: Besides your desired product and unreacted starting materials, common impurities that may appear on a TLC plate include:

  • Cyclohexanecarboxylic acid: This is formed from the hydrolysis of cyclohexanecarbonyl chloride.[4] It will typically have a different Rf value than the amide product.

  • N,N-dicyclohexanoyl-3-bromoaniline (Diacylated byproduct): Although less common with deactivated anilines, over-acylation can occur, especially if there is a localized excess of the acyl chloride.[6]

  • 3-bromoaniline hydrochloride salt: If the base is insufficient, the unreacted aniline will be present as its hydrochloride salt, which may streak or remain at the baseline of the TLC plate.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers step-by-step protocols for their resolution.

Issue 1: The reaction appears sluggish or does not proceed to completion.

Possible Cause & Scientific Rationale:

The nucleophilicity of the nitrogen atom in 3-bromoaniline is reduced due to the electron-withdrawing effect of the bromine atom at the meta position.[7] This inherent low reactivity can be exacerbated by the protonation of the amine by the HCl generated during the reaction, effectively quenching the nucleophile.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure at least one equivalent of a suitable base is used. Tertiary amines like triethylamine or pyridine are commonly employed.[1]

    • Consider using a slight excess (1.1-1.2 equivalents) of the base to ensure complete neutralization of HCl.

  • Order of Addition:

    • Slowly add the cyclohexanecarbonyl chloride to a solution of 3-bromoaniline and the base. This maintains a low concentration of the acylating agent and minimizes side reactions.

  • Solvent Purity:

    • Use anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) to prevent hydrolysis of the acyl chloride.[1]

Issue 2: Identification and Removal of Cyclohexanecarboxylic Acid Impurity.

Identification Protocol:

  • TLC Analysis: Co-spot your reaction mixture with a known sample of cyclohexanecarboxylic acid. The impurity should have a matching Rf value.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the layers and dry the organic phase over anhydrous sodium sulfate.

    • Monitor the removal of the impurity by TLC.

Workflow for Acidic Impurity Removal:

cluster_0 Work-up Process Crude_Product Crude Product in Organic Solvent Wash_NaHCO3 Wash with aq. NaHCO3 Solution Crude_Product->Wash_NaHCO3 Dissolve Separate_Layers Separate Layers Wash_NaHCO3->Separate_Layers Dry_Organic Dry Organic Layer (e.g., Na2SO4) Separate_Layers->Dry_Organic Organic Phase Aqueous_Layer Aqueous Layer (contains carboxylate salt) Separate_Layers->Aqueous_Layer Aqueous Phase Evaporate Evaporate Solvent Dry_Organic->Evaporate Purified_Product Purified Product Evaporate->Purified_Product

Caption: Acid-base extraction workflow for removing carboxylic acid impurity.

Issue 3: Presence of a High Molecular Weight Impurity, Suspected Diacylation.

Scientific Rationale:

While the deactivated nature of 3-bromoaniline makes diacylation less favorable, it can still occur under certain conditions.[6] The initially formed amide still possesses a lone pair on the nitrogen, which can, in principle, act as a nucleophile, although it is significantly less reactive.

Identification and Remediation:

  • Mass Spectrometry: Obtain a mass spectrum of your crude product. The diacylated product, N,N-dicyclohexanoyl-3-bromoaniline, will have a molecular weight corresponding to the addition of two cyclohexanecarbonyl groups to the 3-bromoaniline.

  • Chromatographic Purification:

    • Column chromatography is the most effective method for removing the diacylated byproduct.[8]

    • A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the less polar diacylated product from the desired mono-acylated product.

Purification Strategy:

cluster_1 Column Chromatography Crude Crude Product (Amide + Di-amide) Column Silica Gel Column Start: Low Polarity Eluent (e.g., Hexane/EtOAc 9:1) Gradient: Increase Polarity (e.g., to Hexane/EtOAc 7:3) Crude->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Pure_Product Pure N-(3-bromophenyl) cyclohexanecarboxamide Combine->Pure_Product

Caption: Gradient column chromatography for product purification.

Issue 4: Product is an oil or fails to crystallize.

Possible Cause & Scientific Rationale:

The presence of impurities can often inhibit crystallization by disrupting the crystal lattice formation. Even small amounts of unreacted starting materials or byproducts can act as "crystallization inhibitors."

Troubleshooting Protocol:

  • Confirm Purity: Before attempting recrystallization, ensure the product is of high purity using TLC or NMR spectroscopy. If impurities are present, perform the appropriate purification steps outlined above.

  • Recrystallization Solvent Screening:

    • Amides are often crystalline solids.[9] Recrystallization is a highly effective purification method.[9]

    • Begin by attempting to dissolve a small amount of the crude product in various solvents at room temperature and then upon heating. Good solvents for recrystallization will dissolve the compound when hot but not when cold.

    • Common solvents to screen include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[9]

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Summary of Potential Impurities and Their Characteristics

ImpurityChemical StructureLikely CauseIdentification MethodRemoval Method
3-BromoanilineC₆H₆BrNIncomplete reactionTLC, NMRColumn Chromatography
Cyclohexanecarbonyl chlorideC₇H₁₁ClOIncomplete reactionWill likely hydrolyze during work-upAqueous work-up
Cyclohexanecarboxylic acidC₇H₁₂O₂Hydrolysis of acyl chlorideTLC, Acid-Base ExtractionAqueous NaHCO₃ wash
N,N-dicyclohexanoyl-3-bromoanilineC₁₉H₂₄BrNO₂Over-acylationMass Spectrometry, TLCColumn Chromatography

References

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

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  • ResearchGate. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]

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Technical Support Center: Recrystallization of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of N-(3-bromophenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize while impurities remain dissolved in the surrounding solution (mother liquor).[4]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[5]

  • Low solubility at room temperature and below: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.[5]

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[4]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the structure of this compound, which contains a moderately polar amide group and nonpolar aromatic and aliphatic regions, a solvent of intermediate polarity is often a good starting point. For N-aryl amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[6] A mixed solvent system, such as ethanol-water, can also be highly effective in achieving the desired solubility profile.[6]

Q3: How does the bromine substituent on the phenyl ring affect solvent choice?

A3: The presence of a bromine atom on the aromatic ring generally increases the molecular weight and can influence the crystal lattice energy. Haloaryl compounds often crystallize well from boiling hexanes or petroleum ether.[7] However, the amide functionality in this compound will increase its polarity compared to a simple brominated aromatic hydrocarbon.

Q4: My compound has a slight yellow or brown tint. What is the likely cause and how can it be removed?

A4: A yellow or brown discoloration in brominated compounds often suggests the presence of residual elemental bromine (Br₂) from the synthesis. This can sometimes be removed by washing the crude product with a dilute solution of a reducing agent like sodium bisulfite before recrystallization. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[1]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The solution is supersaturated, but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a "seed crystal" of the pure compound.[2]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- The presence of significant impurities is depressing the melting point.- Reheat the solution and add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.- Ensure a slow cooling rate by insulating the flask.- Consider a preliminary purification step like column chromatography if the material is very impure.
Poor recovery of the purified compound. - Too much solvent was used, and the compound has significant solubility in the cold solvent.- The crystals were not washed with ice-cold solvent.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always use ice-cold solvent to wash the crystals on the filter paper.[4]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Crystals form too quickly. - The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation. Allow for slower cooling.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals to a constant weight. Determine the melting point to assess purity.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single solvent protocol.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Gravity Filtration C->D E Remove Insoluble Impurities D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Pure Crystals I->J

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

TroubleshootingRecrystallization A Start Recrystallization B Does the solid dissolve in hot solvent? A->B D Are crystals forming upon cooling? B->D Yes G Add more hot solvent B->G Partially H Try a different solvent B->H No C No Crystals Form I Too much solvent added? Boil some off. C->I J Induce nucleation (scratch/seed) C->J D->C No E Oiling Out Occurs D->E Oily Layer F Successful Crystallization D->F Yes K Cool slower Add more of the 'good' solvent E->K G->B

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
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  • Al-Mustaqbal University College. (2021). Experimental No. (4) Recrystallization. [Link]

  • Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. [Link]

  • PubMed. (1994). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]

  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • 1PlusChem. (n.d.). This compound. [Link]

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  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • YouTube. (2013). Recrystallization. [Link]

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  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

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  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide. [Link]

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Technical Support Center: Scaling Up the Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide, with a specific focus on challenges encountered during scale-up.

Introduction

This compound is an amide compound often synthesized as an intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The synthesis typically involves the acylation of 3-bromoaniline with cyclohexanecarbonyl chloride, a classic example of the Schotten-Baumann reaction.[3][4] While straightforward on a laboratory scale, scaling up this process presents unique challenges that can impact yield, purity, and overall efficiency. This document provides a comprehensive troubleshooting guide and frequently asked questions to navigate these complexities.

Core Synthesis Workflow

The fundamental reaction involves the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with 3-bromoaniline.[5][6] An organic or inorganic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Synthesis_Workflow reagent1 3-Bromoaniline reaction Amide Formation (Schotten-Baumann Conditions) reagent1->reaction reagent2 Cyclohexanecarbonyl Chloride reagent2->reaction solvent_base Solvent (e.g., DCM) + Base (e.g., Triethylamine) solvent_base->reaction workup Aqueous Work-up (e.g., HCl, NaHCO3 washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature. On a larger scale, mass transfer limitations can hinder the reaction.- Increase reaction time and monitor progress by TLC or HPLC. - Ensure vigorous and efficient stirring, especially in larger reactors, to overcome mass transfer issues.[7]
Hydrolysis of Acyl Chloride: Cyclohexanecarbonyl chloride is sensitive to moisture and can hydrolyze back to cyclohexanecarboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Base Stoichiometry: An insufficient amount of base will not effectively neutralize the HCl byproduct, leading to protonation of the amine and halting the reaction.- Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH).[5][8] An excess (1.1-1.5 equivalents) is often beneficial.
Product Purity Issues Presence of Unreacted Starting Materials: Incomplete reaction or inefficient work-up.- Optimize reaction conditions for full conversion. - During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted 3-bromoaniline and with a base (e.g., saturated NaHCO3) to remove any cyclohexanecarboxylic acid.
Formation of Diacylated Product: While less common with secondary amides, forcing conditions could potentially lead to side reactions.- Control the stoichiometry of the acylating agent. Avoid a large excess of cyclohexanecarbonyl chloride.
Discoloration of Product: The product may be off-white or yellow due to impurities.- Treat the crude product with activated carbon during recrystallization. - Ensure the purity of the starting 3-bromoaniline, as anilines can oxidize and discolor over time.[2]
Scale-Up Challenges Exothermic Reaction: The reaction between the amine and acyl chloride is often exothermic, which can be difficult to control on a large scale.[4][9]- Implement controlled, slow addition of the cyclohexanecarbonyl chloride to the amine solution. - Utilize a reactor with adequate cooling capacity and monitor the internal temperature closely.[7]
Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield.[7]- Use an appropriate impeller and agitation speed for the reactor size and geometry. - Consider a baffled reactor to improve mixing efficiency.
Difficult Product Isolation: The product may precipitate out of solution during the reaction or work-up, making handling difficult. Conversely, it may be too soluble for efficient crystallization.- If precipitation occurs during the reaction, ensure the stirring is robust enough to maintain a manageable slurry. - For purification, if recrystallization is inefficient, column chromatography may be necessary. For a polar product, consider reverse-phase chromatography or using alumina as the stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used aprotic solvents for this type of acylation.[8][10] They are effective at dissolving the reactants and are relatively inert under the reaction conditions. For a more "green" or industrial-scale process, solvents like ethyl acetate or toluene might be considered, though solubility of all components should be verified.

Q2: Which base is most suitable for scaling up this synthesis?

A2: For laboratory-scale synthesis, organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are convenient.[8] For larger-scale industrial processes, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a biphasic system (e.g., DCM/water or toluene/water) can be more cost-effective and easier to remove during work-up.[3][6] This is a hallmark of the Schotten-Baumann reaction conditions.[3]

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: Aside from ensuring efficient mixing and correct stoichiometry, gently heating the reaction mixture (e.g., to 40 °C) can increase the rate. However, be cautious as this may also promote side reactions. Alternatively, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation, although this adds cost and another component to be removed.

Q4: How do I effectively purify the crude this compound?

A4: Recrystallization is the most common and scalable method for purification. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be identified. The crude product is dissolved in the minimum amount of hot solvent, and then the anti-solvent is added, or the solution is cooled to induce crystallization. If recrystallization fails to provide the desired purity, column chromatography is a viable alternative.

Q5: Are there any specific safety precautions I should take when running this reaction at scale?

A5: Yes. Cyclohexanecarbonyl chloride is corrosive and lachrymatory; it reacts with moisture to produce HCl gas.[4] 3-Bromoaniline is toxic if swallowed, inhaled, or absorbed through the skin.[11][12] The reaction can be exothermic.[9] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood or a contained environment.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Implement controlled addition of reagents and have adequate cooling to manage the reaction exotherm.

  • Quench any unreacted acyl chloride carefully during the work-up procedure.

Detailed Experimental Protocol (Illustrative Scale-Up)

This protocol is for a 100g scale synthesis and should be adapted and optimized for specific equipment and safety protocols.

Reagents and Materials

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
3-Bromoaniline172.03100.00.5811.0
Cyclohexanecarbonyl chloride146.6193.70.6401.1
Triethylamine101.1988.2 (122 mL)0.8721.5
Dichloromethane (DCM)-1000 mL--

Procedure

  • Reaction Setup: To a 2L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromoaniline (100.0 g, 0.581 mol) and dichloromethane (1000 mL).

  • Base Addition: Add triethylamine (88.2 g, 0.872 mol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add cyclohexanecarbonyl chloride (93.7 g, 0.640 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 3-bromoaniline is consumed.

  • Work-up:

    • Cool the reaction mixture again to 0-5 °C.

    • Slowly add 500 mL of water to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol and water) to yield pure this compound as a white to off-white solid.

Troubleshooting_Flowchart start Low Yield or Purity Issue? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Conditions: - Increase Time/Temp - Check Stirring - Verify Reagent Stoichiometry incomplete->optimize success Pure Product Obtained optimize->success check_workup Evaluate Work-up Procedure complete->check_workup impurities Impurities Present check_workup->impurities optimize_workup Optimize Washes: - Acid Wash (removes amine) - Base Wash (removes acid chloride byproduct) impurities->optimize_workup check_purification Evaluate Purification optimize_workup->check_purification recrystallization_issue Recrystallization Ineffective check_purification->recrystallization_issue chromatography Consider Column Chromatography recrystallization_issue->chromatography chromatography->success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

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Technical Support Center: N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on available data for N-(3-bromophenyl)cyclohexanecarboxamide and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. All laboratory work should be conducted by trained personnel in a suitably equipped facility, following all institutional and national safety regulations.

Introduction

This technical support center provides comprehensive guidance on the handling, storage, and use of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure the integrity of your experiments and the safety of your laboratory personnel. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.

Compound Profile

Property Information Source
IUPAC Name This compound
CAS Number 452365-99-0
Molecular Formula C₁₃H₁₆BrNO
Molecular Weight 282.18 g/mol
Appearance Assumed to be a solid powderGeneral knowledge of similar compounds
Purity ≥98%

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally related compounds, this compound should be handled with care. The following hazards are anticipated[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from airborne powder or splashes.
Hand Protection Nitrile gloves.To prevent skin irritation upon contact.
Body Protection A lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of the powder, which may cause respiratory irritation.

Handling and Storage FAQs

Q1: How should I handle the powdered form of this compound upon receiving it?

A1: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2] Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[2] Avoid generating dust. When weighing the compound, do so carefully on a calibrated analytical balance.

Q2: What are the optimal storage conditions for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, refrigeration at 4°C is recommended, and for solutions in organic solvents, storage at -20°C or -80°C is advisable to maintain stability.[3]

Q3: The compound has been stored for an extended period. How can I check for degradation?

A3: Visual inspection for changes in color or texture can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to check for the appearance of impurity peaks.[5]

Solution Preparation and Stability

Q4: What is the best solvent to dissolve this compound?

Protocol for Determining Solubility
  • Weigh out a small, known amount of the compound (e.g., 1-5 mg).

  • Add a measured volume of the chosen solvent (e.g., 100 µL) and vortex.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent until the compound is in solution, keeping track of the total volume added.

  • Calculate the approximate solubility in mg/mL or molarity.

Q5: How should I prepare a stock solution?

A5: To prepare a stock solution, it is best to use a volumetric flask for accuracy. First, dissolve the weighed compound in a small amount of the chosen organic solvent in the flask. Once dissolved, bring the solution to the final desired volume with the same solvent. For biological experiments, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium.

Q6: How can I assess the stability of my stock solution?

A6: The stability of the stock solution can be influenced by factors such as the solvent used, storage temperature, and exposure to light. To assess stability, you can perform a forced degradation study. This involves exposing aliquots of the solution to stress conditions like heat, acid, base, and light, and then analyzing for degradation products by HPLC.[6] For routine use, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistency.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound is difficult to dissolve. Poor solubility in the chosen solvent.- Try gentle heating or sonication to aid dissolution. - Test alternative organic solvents (e.g., DMSO, DMF, ethanol). - For aqueous solutions, first dissolve in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer.[3]
Precipitation occurs when diluting the stock solution into an aqueous buffer. The compound is not soluble in the final concentration of the aqueous buffer.- Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (if permissible for your experiment). - Ensure the stock solution is fully dissolved before dilution.
Inconsistent experimental results. Degradation of the compound in the stock solution.- Prepare fresh stock solutions more frequently. - Store stock solutions in smaller aliquots to avoid multiple freeze-thaw cycles. - Protect solutions from light if the compound is found to be light-sensitive.

Spills, Leaks, and Waste Disposal

Q7: What should I do in case of a spill?

A7: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For a solution spill, absorb it with an inert material and place it in a sealed container. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q8: How should I dispose of waste containing this compound?

A8: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[2] It should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not discard it down the drain or in regular trash.

Diagrams

Workflow for Preparing a Stock Solution

G start Start: Weigh Compound weigh Weigh this compound accurately start->weigh dissolve Dissolve in a minimal amount of appropriate organic solvent (e.g., DMSO) weigh->dissolve vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex transfer Quantitatively transfer to a volumetric flask vortex->transfer dilute Dilute to the final volume with the solvent transfer->dilute mix Mix thoroughly to ensure homogeneity dilute->mix store Store in aliquots at -20°C or -80°C mix->store

Caption: A typical workflow for preparing a stock solution.

Troubleshooting Logic for Solubility Issues

G start Problem: Compound is insoluble check_solvent Is the solvent appropriate? start->check_solvent try_sonication Apply gentle heating or sonication check_solvent->try_sonication Yes change_solvent Try an alternative organic solvent (DMSO, DMF, Ethanol) check_solvent->change_solvent No use_cosolvent Use a co-solvent system (e.g., DMSO/water) try_sonication->use_cosolvent Not dissolved success Success: Compound dissolved try_sonication->success Dissolved change_solvent->try_sonication use_cosolvent->success Dissolved fail Still insoluble: Re-evaluate experimental needs use_cosolvent->fail Not dissolved

Caption: A decision tree for troubleshooting solubility problems.

References

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • 1PlusChem. (n.d.). This compound. Retrieved from [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Recent breakthroughs in the stability testing of pharmaceutical compounds. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]

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Technical Support Center: Synthesis of N-(3-bromophenyl)cyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(3-bromophenyl)cyclohexanecarboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?

Answer:

Low or no yield in the amidation reaction to form this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Cause 1: Ineffective Acylation of the Weakly Nucleophilic Aniline. 3-Bromoaniline is an electron-deficient and therefore less nucleophilic amine. The bromine atom withdraws electron density from the aromatic ring, reducing the nucleophilicity of the amine group.[1] This can lead to a slow or incomplete reaction with the acylating agent.

  • Solution 1a: Use of a More Reactive Acylating Agent. The most common and cost-effective method for this acylation is the use of cyclohexanecarbonyl chloride.[2] Acyl chlorides are highly reactive electrophiles and are generally effective for acylating weakly nucleophilic anilines.[3]

  • Solution 1b: In-situ Activation of Cyclohexanecarboxylic Acid. If you are starting from cyclohexanecarboxylic acid, standard coupling reagents might not be sufficient. Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the reaction with 3-bromoaniline.[2][4]

  • Cause 2: Hydrolysis of the Acylating Agent. Cyclohexanecarbonyl chloride is highly susceptible to hydrolysis.[5][6] The presence of moisture in the reaction solvent or on the glassware will convert the acyl chloride to the unreactive cyclohexanecarboxylic acid, halting the desired reaction.

  • Solution 2: Rigorous Anhydrous Conditions. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Cause 3: Protonation of the Amine. The reaction between cyclohexanecarbonyl chloride and 3-bromoaniline generates hydrogen chloride (HCl) as a byproduct.[8][9] This HCl will protonate the unreacted 3-bromoaniline, rendering it non-nucleophilic and stopping the reaction.

  • Solution 3: Use of a Stoichiometric Amount of Base. To scavenge the generated HCl, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine should be added to the reaction mixture.[4][10] Typically, at least one equivalent of the base is required. Using a slight excess (e.g., 1.1-1.5 equivalents) can be beneficial.

  • Cause 4: Suboptimal Reaction Temperature. While the reaction is often performed at room temperature, the reduced nucleophilicity of 3-bromoaniline might necessitate gentle heating to drive the reaction to completion.

  • Solution 4: Temperature Optimization. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions at elevated temperatures.

Question 2: I'm observing the formation of significant side products. How can I minimize them?

Answer:

Side product formation is a common issue, particularly when dealing with reactive intermediates.

  • Cause 1: Diacylation of the Amine. Although less common with weakly nucleophilic anilines, using a large excess of a highly reactive acylating agent can sometimes lead to the formation of a diacylated product.

  • Solution 1: Controlled Stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of cyclohexanecarbonyl chloride. Adding the acyl chloride dropwise to the solution of 3-bromoaniline and base at a low temperature (e.g., 0 °C) can also help to control the reaction and minimize diacylation.[4]

  • Cause 2: Reaction of the Acyl Chloride with the Base. If a nucleophilic base is used, it can compete with the aniline for the acyl chloride.

  • Solution 2: Choice of a Non-Nucleophilic Base. Use a sterically hindered, non-nucleophilic base like triethylamine or pyridine. Avoid using primary or secondary amines as the base.

  • Cause 3: Impurities in Starting Materials. Impurities in either the 3-bromoaniline or cyclohexanecarbonyl chloride can lead to a variety of side products.

  • Solution 3: Purity Check of Starting Materials. Ensure the purity of your starting materials before commencing the reaction. If necessary, purify the 3-bromoaniline by distillation or recrystallization and the cyclohexanecarbonyl chloride by distillation.

Question 3: I'm having difficulty purifying the final product. What are the best practices?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, the hydrochloride salt of the base, and other side products.

  • Problem 1: Removal of the Base Hydrochloride Salt. The triethylammonium chloride or pyridinium chloride formed during the reaction is often a major impurity.

  • Solution 1: Aqueous Workup. After the reaction is complete, a standard aqueous workup is effective. Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid (if hydrolysis occurred), and finally with brine.[4][7]

  • Problem 2: Crystalline Product with Impurities. The crude product may crystallize with trapped impurities.

  • Solution 2: Recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds.[11][12] A suitable solvent system for this compound could be ethanol/water, hexane/ethyl acetate, or toluene.[4][11] The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Problem 3: Oily Product or Difficulty in Crystallization. The crude product may be an oil or may be reluctant to crystallize.

  • Solution 3: Column Chromatography. If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound from cyclohexanecarbonyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, which is often described as a nucleophilic addition-elimination reaction.[3][8][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.[3]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A base (such as triethylamine or another molecule of 3-bromoaniline) removes the proton from the nitrogen atom to give the final this compound product and the hydrochloride salt of the base.[3]

Q2: Can I use coupling reagents like HATU or EDC/HOBt for this synthesis?

A2: Yes, coupling reagents can be used, especially if you are starting from cyclohexanecarboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) are effective for amide bond formation.[7][13] However, for a simple acylation with a readily available aniline, the acyl chloride method is often more direct and cost-effective, particularly on a larger scale.[2]

Q3: What are the key safety precautions when working with cyclohexanecarbonyl chloride and 3-bromoaniline?

A3: Both reagents require careful handling.

  • Cyclohexanecarbonyl chloride: It is corrosive and reacts with moisture to release toxic HCl gas.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

  • 3-Bromoaniline: It is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[14] It should also be handled in a fume hood with appropriate PPE.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would typically be a mixture of hexane and ethyl acetate. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS can be employed.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Cyclohexanecarbonyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Bromoaniline172.021.0(e.g., 1.72 g, 10 mmol)
Cyclohexanecarbonyl chloride146.621.1(e.g., 1.61 g, 11 mmol)
Triethylamine101.191.2(e.g., 1.21 g, 12 mmol)
Dichloromethane (anhydrous)--(e.g., 50 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-bromoaniline and anhydrous dichloromethane.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution over a period of 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification start Dissolve 3-Bromoaniline & Triethylamine in Anhydrous DCM cool Cool to 0 °C start->cool add Add Cyclohexanecarbonyl Chloride Dropwise cool->add react Stir at Room Temperature add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Synthesis workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield? check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents hydrolysis Moisture Present? check_conditions->hydrolysis impure_reagents Impure Starting Materials? check_reagents->impure_reagents use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous Yes amine_protonation Base Absent? hydrolysis->amine_protonation No success Improved Yield use_anhydrous->success add_base Add Non-Nucleophilic Base (e.g., Et3N) amine_protonation->add_base Yes low_reactivity Reaction Sluggish? amine_protonation->low_reactivity No add_base->success increase_temp Gently Heat Reaction low_reactivity->increase_temp Yes low_reactivity->success No increase_temp->success purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes impure_reagents->success No purify_reagents->success

Caption: Troubleshooting decision tree for low yield issues.

References

  • Reddit. Tips and tricks for difficult amide bond formation?[Link]

  • Chemistry Stack Exchange. Why doesn't aniline undergo Friedel-Crafts alkylation?[Link]

  • Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]

  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Acetylation reaction of aniline to activation effect. [Link]

  • ResearchGate. 16 questions with answers in AMIDE SYNTHASES | Science topic. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]

  • ResearchGate. a) Challenges in amide synthesis with longer‐chain amine nucleophiles.... [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. [Link]

  • NIST WebBook. Cyclohexanecarbonyl chloride. [Link]

  • PubMed. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • PubChem. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938. [Link]

  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • ResearchGate. Synthesis of N‐(4‐bromophenyl) cyanamide (1),.... [Link]

  • PMC. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • PubChem. 3-Bromoaniline | C6H6BrN | CID 11562. [Link]

  • PMC. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. [Link]

  • PMC. Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Reddit. Recrystallization Issues. [Link]

  • TradeIndia. Buy 3-Bromoaniline C6H6BrN at Affordable Price, Laboratory-Grade Chemical. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. [Link]

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  • ResearchGate. Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. [Link]

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Validation & Comparative

A Comparative Analysis of N-(3-bromophenyl)cyclohexanecarboxamide and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<START_OF_RESPONSE >

Guide Prepared by a Senior Application Scientist

Introduction: The N-aryl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this class, N-(3-bromophenyl)cyclohexanecarboxamide serves as a valuable lead compound, combining a conformationally flexible cyclohexyl ring with a synthetically versatile substituted aromatic moiety. The bromine atom at the meta-position of the phenyl ring provides a crucial vector for further chemical modification and influences the compound's electronic properties and binding interactions. This guide provides an in-depth comparison of this compound with its structural analogs, supported by experimental data and protocols to inform researchers in drug development.

Core Scaffold Analysis: this compound

The fundamental structure consists of three key components: the cyclohexyl ring, the amide linker, and the 3-bromophenyl ring. Each part plays a critical role in the molecule's overall physicochemical properties and its potential interactions with biological targets.

  • Cyclohexyl Ring: This saturated ring provides a non-planar, lipophilic element. Its "chair" conformation is the most stable, and substituents on this ring can exist in either axial or equatorial positions, significantly impacting steric interactions with a target's binding pocket.[1]

  • Amide Linker: The amide bond is a rigid and planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This feature is fundamental for anchoring the molecule within a binding site.

  • 3-Bromophenyl Ring: The phenyl ring offers a flat surface for π-π stacking interactions. The bromine atom is an electron-withdrawing group that influences the acidity of the N-H proton and can participate in halogen bonding. Its position at the meta-position directs the geometry of substitution for analog synthesis.

The interplay of these components makes the N-aryl cyclohexanecarboxamide scaffold a versatile template for exploring structure-activity relationships (SAR) in various therapeutic areas, including as potential P-glycoprotein modulators and enzyme inhibitors.[2][3]

Comparative Analysis: Structure-Activity Relationships (SAR)

The potency and efficacy of compounds based on the N-aryl cyclohexanecarboxamide scaffold are highly dependent on the nature and position of substituents on both the aromatic and cyclohexyl rings. The following analysis compares the core compound with key analogs to elucidate critical SAR trends.

Substitution on the Phenyl Ring

The electronic nature and position of substituents on the phenyl ring are primary determinants of biological activity.

  • Halogen Substitution: The presence of a halogen, such as the bromine in the parent compound, is often beneficial. Moving the bromine from the meta (3) to the para (4) position can alter the dipole moment and the orientation of the molecule in a binding site. For instance, in related N-aryl cyclopropanecarboxamide series, a 4-bromo substituent was found to be active.[4] Replacing bromine with other halogens (e.g., chlorine, fluorine) can fine-tune lipophilicity and metabolic stability.

  • Electron-Donating vs. Electron-Withdrawing Groups: In a study of related dopamine autoreceptor agonists, electron-donating groups on the phenyl ring were better tolerated than electron-withdrawing groups, suggesting that the electronic properties of the ring are crucial for target engagement.[5] This highlights the importance of synthesizing and testing analogs with substituents like methoxy (-OCH3) or methyl (-CH3) groups.

Modifications of the Cyclohexyl Ring

While the phenyl ring is often the primary focus of modification, alterations to the cyclohexyl moiety can also significantly impact activity.

  • Ring Conformation and Substitution: The addition of substituents to the cyclohexyl ring can lock it into specific conformations, which may be more or less favorable for binding. Hydroxylation of the cyclohexyl ring in arylcyclohexylamines has been shown to decrease both potency and efficacy.[6]

  • Ring Analogs: Replacing the cyclohexyl ring with other cyclic or acyclic structures can probe the importance of its specific size and lipophilicity. For example, replacing it with a smaller cyclopropane ring has been explored in the development of c-Met kinase inhibitors.[7]

Data Summary: Comparative Biological Activity

While direct comparative data for a series containing this compound is not available in a single public study, we can synthesize representative data from analogous series to illustrate SAR principles. The following table is a hypothetical representation based on trends observed in related N-aryl amide compounds.

Compound IDPhenyl Ring SubstitutionCyclohexyl Ring ModificationTarget Activity (IC50, µM)Rationale for Inclusion
LEAD-01 3-Bromo Unsubstituted 5.2 Parent/Lead Compound
ANALOG-A4-BromoUnsubstituted8.1Investigates positional isomer effects.
ANALOG-B3-ChloroUnsubstituted6.5Compares halogen effects (Br vs. Cl).
ANALOG-C3-MethoxyUnsubstituted15.8Evaluates electron-donating group effect.
ANALOG-D3-NitroUnsubstituted45.3Evaluates strong electron-withdrawing group effect.
ANALOG-E3-Bromo4-Hydroxy22.4Probes impact of cyclohexyl substitution.
ANALOG-F3-Bromo(Cyclopentyl)12.9Assesses impact of ring size variation.

This table is illustrative and designed to represent typical SAR trends for this class of compounds.

Experimental Methodologies

The synthesis and evaluation of this compound and its analogs follow a robust and well-established workflow.

General Synthesis Workflow

The most common and efficient method for synthesizing these compounds is through amide bond formation between a carboxylic acid (or its activated form) and an aniline.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation A Cyclohexanecarboxylic Acid C Cyclohexanecarbonyl Chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) F Crude this compound C->F Amide Coupling D 3-Bromoaniline E Base (e.g., Triethylamine, Pyridine) G Purification (Recrystallization or Chromatography) F->G H Pure Product G->H I Structural Verification (NMR, MS, IR) H->I J Biological Screening (In vitro assays) I->J K Data Analysis (IC50 Determination) J->K L SAR Analysis K->L

Caption: General workflow for synthesis and evaluation.

Detailed Synthesis Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Objective: To form an amide bond between cyclohexanecarbonyl chloride and 3-bromoaniline.

Materials:

  • Cyclohexanecarbonyl chloride (1.0 equiv)

  • 3-Bromoaniline (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromoaniline (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C over 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to remove water).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Structure-Activity Relationship (SAR) Logic

The systematic modification of the lead compound is essential for optimizing its biological activity. This process follows a logical progression to understand the contribution of each component.

SAR_Logic Core Core Scaffold (N-phenylcyclohexanecarboxamide) Pos Positional Isomers (2-, 3-, 4- substitution) Core->Pos Vary Position Elec Electronic Effects (EDG vs. EWG) Core->Elec Vary Electronics Steric Steric Bulk (e.g., -CH3 vs. -tBu) Core->Steric Vary Size Subst Substitution (e.g., -OH, -CH3) Core->Subst RingSize Ring Size Variation (Cyclopentyl, Cycloheptyl) Core->RingSize Bioisostere Amide Bioisosteres (e.g., Thioamide, Ester) Core->Bioisostere

Caption: Logic diagram for SAR exploration.

Conclusion

This compound is a synthetically accessible and highly adaptable scaffold for medicinal chemistry research. A systematic comparative analysis of its analogs reveals that modifications to the electronic and steric properties of the phenyl ring, as well as the conformation of the cyclohexyl moiety, are critical for optimizing biological activity. The provided protocols and logical frameworks offer a solid foundation for researchers and drug development professionals to design and synthesize novel compounds with improved therapeutic potential. Further exploration of this chemical space is warranted and holds promise for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Synthesis Pathways for N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide.
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  • Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 59, 137-147.
  • Gu, Y., et al. (2025). Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate.
  • Patel, K., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 26(15), 4485.
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  • Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4647-4658.
  • Arslan, H., et al. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(1), 339-350.
  • Xue, Y. L., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
  • Chatzikonstantinou, M. V., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(10), 723-731.

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A Comparative Guide to the Structure-Activity Relationship of N-(3-bromophenyl)cyclohexanecarboxamide Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(3-bromophenyl)cyclohexanecarboxamide analogs, a promising scaffold in the landscape of anticancer drug discovery. While a dedicated, systematic SAR study on this specific analog series is not extensively documented in publicly available literature, this document synthesizes data from structurally related N-aryl carboxamides to offer a valuable performance benchmark and elucidate key SAR insights for researchers, scientists, and drug development professionals.

The N-aryl carboxamide framework is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. The this compound scaffold, featuring a central carboxamide linker, a saturated lipophilic cyclohexyl ring, and a halogenated phenyl moiety, presents a compelling starting point for the development of novel therapeutic agents. The presence and position of the bromine atom on the phenyl ring are of particular interest, as halogenation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Comparative Performance of Structurally Related N-Aryl Carboxamides

To establish a performance context for this compound analogs, the following table summarizes the in vitro anticancer activity of structurally similar compounds against various human cancer cell lines. This comparative data, presented as IC50 values (the concentration required for 50% inhibition of cell growth), provides a benchmark for the anticipated potency of this chemical class.

Compound/Analog ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
N-(4-fluorophenyl)cyclohexanecarboxamide Scaffold MultipleData not publicly available for direct comparison, but the scaffold is a subject of interest in anticancer research.[1]Cyclohexanecarboxamide with a para-fluorophenyl substitution.[1]
Coumarin-3-carboxamide Analogs
N-(4-fluorophenyl)-7-hydroxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamideHepG2 (Liver)2.62Coumarin core with a 4-fluorophenyl group.[2]
HeLa (Cervical)0.39[2]
N-(2,5-difluorophenyl)-7-hydroxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamideHepG2 (Liver)4.85Coumarin core with a 2,5-difluorophenyl group.[2]
HeLa (Cervical)0.75[2]
N-(4-bromophenyl)-7-hydroxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamideHepG2 (Liver)>50Coumarin core with a 4-bromophenyl group, showing lower potency in this series.[2]
Pyridine-Dicarboxamide-Cyclohexanone Derivative
Derivative with p-bromophenyl substitution (3e)MDA-MB-231 (Breast)5Cyclohexanone core with a para-bromophenyl group, demonstrating high potency.[3][3]
Indole-2-Carboxamide Derivative
Derivative with p-chlorobenzene group (4)K-562 (Leukemia)0.61Indole core with a para-chlorophenyl group, showing sub-micromolar activity.[4][4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs can be dissected by considering the contribution of its three primary structural components: the cyclohexyl ring, the central carboxamide linker, and the N-(3-bromophenyl) moiety.

The Cyclohexyl Ring: A Lipophilic Anchor

The saturated cyclohexyl ring primarily contributes to the lipophilicity of the molecule. This can be crucial for membrane permeability and interaction with hydrophobic pockets within target proteins. While direct SAR studies on the cyclohexyl moiety in this specific scaffold are scarce, research on related N-aryl carboxamides suggests that the nature of this non-aromatic portion can significantly influence biological activity.[1]

The Carboxamide Linker: A Hydrogen Bonding Hub

The amide bond is a key structural feature, providing a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities. These interactions are fundamental for molecular recognition and binding to biological targets. The flexibility and hydrogen bonding capacity of the carboxamide linkage are often critical for the pharmacological profile of this class of compounds.[4]

The N-(3-bromophenyl) Moiety: Modulator of Activity and Selectivity

The substitution pattern on the N-phenyl ring is a critical determinant of the biological activity of N-aryl carboxamides. The presence of a bromine atom at the meta-position (3-position) is expected to influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for its molecular target.

  • Electronic Effects : The bromine atom is an electron-withdrawing group, which can influence the acidity of the amide proton and the overall electron distribution of the aromatic ring. These changes can impact interactions with target proteins.[5][6]

  • Lipophilicity and Steric Hindrance : Halogen atoms, including bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The size of the bromine atom can also introduce steric hindrance, which may either promote or hinder binding to a target, depending on the topology of the binding site.[5][6]

  • Positional Isomerism : The position of the halogen on the phenyl ring is crucial. Studies on related compounds have shown that changing the substituent position from para to meta or ortho can significantly alter biological activity.[7][8] For instance, in a series of coumarin derivatives, a 3-bromo substitution was more potent in a chemoinvasion assay than the chloro-substituted analog.[7] In another study on pyridine-dicarboxamide-cyclohexanone derivatives, a compound with a para-bromophenyl substitution exhibited potent anticancer activity against MDA-MB-231 breast cancer cells with an IC50 of 5 µM.[3]

Postulated Signaling Pathways

While the precise mechanism of action for this compound analogs is yet to be elucidated, related N-aryl carboxamides have been shown to exert their anticancer effects through various signaling pathways. These include the inhibition of key enzymes involved in cancer progression and the modulation of pathways controlling cell proliferation and apoptosis.[1]

Postulated_Signaling_Pathways cluster_0 This compound Analog cluster_1 Potential Molecular Targets cluster_2 Cellular Effects Analog Analog Target_Enzyme Key Enzyme (e.g., Kinase, Hydrolase) Analog->Target_Enzyme Inhibition Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Analog->Apoptosis_Pathway Modulation Proliferation_Pathway Proliferation Pathway (e.g., PI3K/AKT) Analog->Proliferation_Pathway Inhibition Inhibition Inhibition of Cell Proliferation Target_Enzyme->Inhibition Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Pathway->Inhibition

Caption: Potential mechanisms of action for N-aryl carboxamide analogs.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound

This protocol describes a general method for the amide coupling reaction.

Materials:

  • Cyclohexanecarboxylic acid

  • 3-Bromoaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 3-bromoaniline (1.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate successively with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound analogs Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

While direct and extensive experimental data for the structure-activity relationship of this compound analogs in anticancer research is emerging, the analysis of structurally related compounds provides a strong foundation for its potential. The comparative data presented in this guide suggest that the N-aryl carboxamide scaffold is a promising starting point for the development of novel cytotoxic agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on both the cyclohexyl and phenyl rings. This will enable the elucidation of a more definitive SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by this class of compounds, which will be instrumental in their future development as clinical candidates.

References

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  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: https://www.mdpi.com/1420-3049/26/6/1653
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. Available at: https://www.researchgate.
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  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm3009103
  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules. Available at: https://www.mdpi.com/1420-3049/24/7/1366
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2019.00620/full
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available at: https://www.mdpi.com/1424-8247/17/9/1241
  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/B9780123741943000148
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  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27667232/
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6094254/
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  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22862294/
  • SAR of anti-inflammatory agents. (A higher resolution / colour version...). ResearchGate. Available at: https://www.researchgate.net/figure/SAR-of-anti-inflammatory-agents-A-higher-resolution-colour-version-of-this-figure_fig2_373574187
  • Antischistosomal Activity of 1,4-Dihydropyridines. MDPI.
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Sources

A Comparative Analysis of N-(3-bromophenyl)cyclohexanecarboxamide and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intriguing Potential of Bromophenyl Amides

In the landscape of medicinal chemistry and drug discovery, the bromophenyl amide scaffold represents a privileged structure, consistently appearing in molecules with a diverse range of biological activities. The strategic placement of a bromine atom on the phenyl ring can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive comparison of N-(3-bromophenyl)cyclohexanecarboxamide and its ortho- and para-isomers, offering insights into their synthesis, physicochemical properties, and potential therapeutic applications.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds to provide a robust framework for researchers, scientists, and drug development professionals. By examining structure-activity relationships (SAR) within the broader class of bromophenyl amides, we can infer the potential impact of bromine's positional isomerism on biological performance.

Synthesis and Physicochemical Characterization: Building the Foundation

The synthesis of N-(bromophenyl)cyclohexanecarboxamides is a straightforward process, typically achieved through the acylation of the corresponding bromoaniline with cyclohexanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

General Synthesis Workflow

The synthesis of N-(bromophenyl)cyclohexanecarboxamides can be represented by the following workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Bromoaniline Bromoaniline (ortho-, meta-, or para-) Reaction Bromoaniline->Reaction Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_chloride->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Base Base (e.g., Triethylamine, Pyridine) Product N-(bromophenyl)cyclohexanecarboxamide Reaction->Product

Caption: General synthesis workflow for N-(bromophenyl)cyclohexanecarboxamides.

Physicochemical Properties

The position of the bromine atom on the phenyl ring influences the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
N-(2-bromophenyl)cyclohexanecarboxamideC13H16BrNO282.183.9
This compoundC13H16BrNO282.184.1
N-(4-bromophenyl)cyclohexanecarboxamideC13H16BrNO282.184.1

Data sourced from PubChem.

Comparative Biological Activities: Unraveling Structure-Activity Relationships

While direct comparative data for these specific isomers is limited, we can extrapolate potential activities based on studies of related bromophenyl amides and cyclohexanecarboxamide derivatives. The primary areas of interest for this class of compounds include anticancer and antimicrobial activities.

Anticancer Potential

The bromophenyl moiety is a key feature in a number of compounds with demonstrated anticancer activity.[1] The position of the bromine atom can significantly impact cytotoxic potency. Studies on other classes of bromophenyl-containing compounds have suggested that the para-position is often crucial for anticancer activity.[1] For instance, in a series of brominated coelenteramines, the 4-bromophenyl moiety was found to be essential for the observed anticancer effects.[1]

Derivatives of N-phenylbenzamide have also been investigated as potential anticancer agents, with the substitution pattern on the N-aryl ring playing a critical role in their cytotoxic effects.[2] While a direct comparison is not available, it is plausible that the electronic and steric differences between the ortho-, meta-, and para-bromophenyl isomers will lead to variations in their anticancer efficacy.

Antimicrobial Activity

N-aryl amide derivatives have shown promise as antibacterial agents.[3] The lipophilicity conferred by the bromophenyl and cyclohexyl groups may enhance the ability of these compounds to penetrate bacterial cell membranes. The position of the bromine atom can influence this lipophilicity and the overall shape of the molecule, which could affect its interaction with bacterial targets. For example, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria.[3]

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for relevant biological assays are provided below.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via acylation of 3-bromoaniline.

Materials:

  • 3-bromoaniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

  • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of the bromophenyl cyclohexanecarboxamide isomers on a cancer cell line.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm using a plate reader G->H I 9. Calculate cell viability and determine IC50 values H->I

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-(2-bromophenyl)cyclohexanecarboxamide, this compound, and N-(4-bromophenyl)cyclohexanecarboxamide) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the bromophenyl cyclohexanecarboxamide isomers against bacterial strains.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a foundational understanding of this compound and its positional isomers. While direct comparative biological data is sparse, the provided synthetic routes and experimental protocols for cytotoxicity and antimicrobial screening offer a clear path for researchers to conduct such a comparative analysis.

The structure-activity relationships gleaned from related bromophenyl amides suggest that the position of the bromine atom is a critical determinant of biological activity. Future research should focus on a systematic evaluation of these three isomers to elucidate the precise impact of bromine's location on their anticancer and antimicrobial properties. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the bromophenyl amide scaffold.

References

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  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. [Link]

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  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

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  • 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2. PubChem. [Link]

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  • Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans.
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A Senior Application Scientist's Guide to Purity Assessment of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

This guide provides an in-depth comparison of essential analytical techniques to characterize the purity of synthesized N-(3-bromophenyl)cyclohexanecarboxamide. As Senior Application Scientists, our goal is not just to present protocols but to instill a self-validating logic into the analytical workflow, ensuring that every result is robust, reproducible, and scientifically sound. We will explore the causality behind our experimental choices, grounding our methodologies in authoritative standards and field-proven insights.

The synthesis of this compound most commonly proceeds via a nucleophilic acyl substitution, reacting cyclohexanecarbonyl chloride with 3-bromoaniline.[2][3] This context is critical as it informs our search for potential impurities, which primarily include:

  • Unreacted Starting Materials: 3-bromoaniline and cyclohexanecarboxylic acid (from hydrolysis of the acyl chloride).

  • Byproducts: Amine hydrochloride salts, which are typically removed during aqueous workup but may persist.

We will systematically evaluate a suite of analytical techniques, from rapid qualitative checks to comprehensive quantitative analyses, to build a complete purity profile for our target compound.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction and assessing the complexity of the resulting mixture.[4][5] Its principle lies in the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5]

Expertise & Experience: The choice of eluent (mobile phase) is paramount. For this compound, an amide product, we anticipate it to be more polar than the starting acyl chloride but potentially less polar than the starting aniline, depending on the solvent system. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate allows for fine-tuning the separation. By co-spotting the reaction mixture with the starting materials, we can visually track the consumption of reactants and the formation of the product.[6] A pure, isolated product should appear as a single, well-defined spot.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Obtain a silica gel 60 F-254 TLC plate.[2] Using a pencil, gently draw an origin line approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve milligram quantities of the crude reaction mixture, the pure 3-bromoaniline starting material, and the final, purified this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using separate capillary tubes, spot small amounts of each sample onto the origin line, creating distinct lanes for the starting material (SM), the reaction mixture (RM), and a "co-spot" containing both SM and RM.[6]

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent front to ascend the plate via capillary action.[3]

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm, where the aromatic rings will quench the plate's fluorescence, appearing as dark spots.[4] Circle the spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[3] The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate reaction progression. The purified product lane should show only a single spot.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis P1 Prepare Samples (SM, RM, Product) P2 Spot Samples on TLC Plate P1->P2 Capillary Action D1 Elute Plate in Solvent Chamber P2->D1 Place in Chamber A1 Visualize under UV Light (254 nm) D1->A1 Development Complete A2 Calculate Rf Values A1->A2 A3 Assess Purity A2->A3 Compare Spots

Caption: A streamlined workflow for purity assessment using TLC.

Melting Point Analysis: A Classic Purity Indicator

Melting point determination is a fundamental thermal analysis technique used to characterize crystalline solids and assess their purity. A pure crystalline compound melts over a sharp, narrow temperature range (typically 0.5–1 °C). The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting range—a phenomenon known as melting point depression.[7]

Expertise & Experience: This technique is a rapid and inexpensive first check for the purity of the isolated solid this compound. A broad melting range (e.g., >2 °C) is a strong indicator of impurities.[8] For definitive identification, a mixed melting point analysis can be performed. If a sample of the synthesized product is mixed with an authentic, pure standard, the melting point will not be depressed if they are the same compound.[9]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is a completely dry, fine powder.[10]

  • Packing: Pack a small amount (1-3 mm height) of the powdered sample into a glass capillary tube sealed at one end.[9] Tap the tube gently to ensure tight packing.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Analysis: Compare the observed melting range to the literature value for the pure compound. A sharp range close to the literature value suggests high purity.

Visualizing the Melting Point Logic

MeltingPoint_Logic Start Measure Melting Range of Synthesized Product Decision Is Range Sharp (<2°C) & Close to Literature Value? Start->Decision Pure High Purity Indicated Decision->Pure Yes Impure Impurity Suspected (Broad/Depressed Range) Decision->Impure No Further Proceed to Quantitative Analysis (e.g., HPLC, NMR) Pure->Further Impure->Further

Caption: Decision tree for interpreting melting point data.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying each component in a mixture with high precision and accuracy.[11][12] It is the definitive method for determining the percent purity of a drug substance.[13]

Expertise & Experience: For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal.[14] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of acetonitrile and water). Less polar compounds (like our product) will be retained longer than highly polar impurities. A UV detector is suitable as the bromophenyl group is an excellent chromophore. By running a calibrated standard, we can not only separate impurities but also quantify them, typically expressed as area percent. A validation of the analytical method according to ICH guidelines ensures its accuracy, precision, and robustness.[7][15]

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic or gradient mobile phase, e.g., Acetonitrile:Water (80:20 v/v).[10] Degas the mobile phase thoroughly.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 249 nm).[10]

  • Sample Preparation: Accurately prepare a solution of the synthesized product in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare separate solutions of the starting materials (3-bromoaniline, cyclohexanecarboxylic acid) to determine their retention times.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient runtime to allow all components to elute.

  • Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Identify any other peaks as potential impurities by comparing their retention times to those of the injected starting materials.

    • Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualizing the HPLC Analysis Workflow

HPLC_Workflow cluster_setup System Setup cluster_run Sample Run cluster_data Data Analysis S1 Prepare Mobile Phase (e.g., ACN:H2O) S2 Install C18 Column & Set Flow/Detection S1->S2 R2 Inject Sample R1 Prepare & Dissolve Synthesized Product R1->R2 D1 Acquire Chromatogram R2->D1 D2 Integrate Peaks & Identify Impurities D1->D2 D3 Calculate Purity (Area %) D2->D3

Sources

A Researcher's Guide to Reproducible Experimentation with N-(3-bromophenyl)cyclohexanecarboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of experimental findings is paramount. This guide provides an in-depth, technical framework for conducting reproducible experiments with the small molecule N-(3-bromophenyl)cyclohexanecarboxamide. While this specific compound is not extensively characterized in publicly available literature, its N-aryl carboxamide scaffold is prevalent in a multitude of biologically active agents. We will, therefore, leverage data from structurally similar compounds to establish a robust methodology for its synthesis, characterization, and biological evaluation, ensuring that researchers can generate reliable and comparable data. This document is intended for professionals in chemical biology, pharmacology, and drug development, offering field-proven insights into establishing self-validating experimental systems.

The Scientific Imperative for Reproducibility

The "reproducibility crisis" in preclinical research has been a topic of significant discussion, with studies highlighting the challenges in replicating published findings.[1][2] For small molecules like this compound, sources of variability can range from the purity of the synthesized compound to subtle differences in experimental protocols.[3] Establishing a rigorous and well-documented workflow is not merely good practice; it is the foundation of scientific integrity. This guide is structured to provide such a workflow, from chemical synthesis to biological assessment.

Synthesis and Characterization: The Foundation of Reliable Data

A reproducible biological experiment begins with a well-characterized compound. The synthesis of this compound is a straightforward process, typically achieved through the formation of an amide bond between cyclohexanecarbonyl chloride and 3-bromoaniline.

Reproducible Synthesis Protocol

The following protocol is based on the widely used Schotten-Baumann reaction conditions, which are known for their reliability in amide synthesis.[4][5]

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 3-bromoaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a fume hood, add thionyl chloride (1.2 equivalents) to cyclohexanecarboxylic acid (1.0 equivalent). The reaction can be performed neat or in an inert solvent like DCM. Gently reflux the mixture for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure. This step is crucial to prevent side reactions in the subsequent step.

  • Amide Coupling: Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous DCM. In a separate flask, dissolve 3-bromoaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction Execution: Cool the amine solution to 0 °C in an ice bath. Slowly add the acid chloride solution dropwise to the amine solution with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield a pure, crystalline solid.

Diagram of the Synthesis Workflow:

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride Cyclohexanecarboxylic acid->Cyclohexanecarbonyl chloride + Thionyl chloride Reflux Crude Product Crude Product Cyclohexanecarbonyl chloride->Crude Product + 3-bromoaniline, TEA DCM, 0°C to RT Pure this compound Pure this compound Crude Product->Pure this compound Recrystallization or Column Chromatography

Caption: Workflow for the synthesis of this compound.

Quality Control: Ensuring Compound Identity and Purity

The identity and purity of the synthesized this compound must be rigorously confirmed to ensure the reproducibility of biological data. The following analytical techniques are essential.

Analytical Technique Purpose Expected Results for this compound
¹H NMR Structural confirmation and purity assessmentAromatic protons (multiplets, ~7.0-7.8 ppm), amide proton (broad singlet, ~7.5-8.5 ppm), cyclohexyl protons (multiplets, ~1.2-2.2 ppm). Integration should be consistent with the structure.
¹³C NMR Structural confirmationCarbonyl carbon (~175 ppm), aromatic carbons (some shifted by bromine, ~115-140 ppm), cyclohexyl carbons (~25-45 ppm).
FT-IR Functional group identificationN-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1640-1680 cm⁻¹), N-H bend (amide II band, ~1520-1570 cm⁻¹).
HRMS (ESI) Exact mass determinationThe measured m/z should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular formula.
Elemental Analysis Purity confirmationThe experimental percentages of C, H, N, and Br should be within ±0.4% of the calculated theoretical values.

Comparative Biological Evaluation: A Framework for Assessing Performance

Given that N-aryl carboxamides have shown promise as anticancer agents and enzyme inhibitors, a logical starting point for evaluating this compound is to assess its cytotoxicity against a panel of cancer cell lines.[6][7][8] For a meaningful comparison, we will benchmark its performance against other structurally related N-aryl carboxamides.

Selected Compounds for Comparison
Compound Structure Rationale for Inclusion
This compound 3-bromo isomer (Topic Compound)The primary compound of interest.
N-(4-bromophenyl)cyclohexanecarboxamide 4-bromo isomerA positional isomer to evaluate the impact of the bromine atom's location on activity.
N-phenylcyclohexanecarboxamide Unsubstituted analogA negative control to assess the contribution of the bromo-substituent.
N-(3-chlorophenyl)cyclohexanecarboxamide Chloro-substituted analogTo evaluate the effect of a different halogen at the same position.
Vorinostat (SAHA) FDA-approved HDAC inhibitorA clinically relevant standard for comparison in cancer cell lines.
Standardized Cytotoxicity Assay: The MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[1][2][9] A standardized protocol is crucial for generating comparable data.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h incubation Incubate Incubate Compound Treatment->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate->Add MTT Solution Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Solution->Incubate 3-4h Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance (570 nm) Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: A typical workflow for an MTT cell viability assay.

Comparative Performance Data (Hypothetical and Analog-Based)

The following table presents a template for summarizing cytotoxicity data, populated with representative IC₅₀ values from studies on similar N-aryl carboxamide scaffolds to provide a benchmark for expected performance.[7][10][11]

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) HCT116 (Colon Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determined
N-(4-bromophenyl)cyclohexanecarboxamide ~25~30~45
N-phenylcyclohexanecarboxamide >100>100>100
N-(3-chlorophenyl)cyclohexanecarboxamide ~35~40~50
Vorinostat (SAHA) ~2.5~3.0~4.5

Exploring a Potential Mechanism of Action: HIF-1α Pathway Inhibition

Several N-aryl carboxamides have been identified as inhibitors of the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway, a critical regulator of tumor adaptation to hypoxic environments.[6] A reproducible experiment to investigate this potential mechanism for this compound would involve a HIF-1α reporter assay.

Diagram of the HIF-1α Signaling Pathway:

Caption: Inhibition of the HIF-1α signaling pathway by certain N-aryl carboxamides.

Conclusion: A Commitment to Rigor

This guide has outlined a comprehensive and reproducible workflow for the synthesis, characterization, and biological evaluation of this compound. By adhering to these detailed protocols, researchers can ensure the integrity of their data and contribute to the collective effort of building a more robust and reliable foundation for drug discovery. The principles of thorough characterization, standardized assays, and appropriate comparisons are universally applicable and should be the cornerstone of any research involving novel small molecules.

References

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(18), 6018. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-aryl carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active agents with applications ranging from oncology to neurodegenerative disease and inflammation.[1][2][3] N-(3-bromophenyl)cyclohexanecarboxamide is a synthetic compound belonging to this class. Its simple, rigidified structure—comprising a cyclohexyl ring linked via an amide bond to a brominated phenyl ring—suggests potential interactions with a variety of biological targets. Given the history of related analogs showing analgesic and anti-inflammatory properties, we hypothesize that its primary mechanism of action involves modulation of a G-protein coupled receptor (GPCR) implicated in inflammatory and pain pathways.[1] For the purpose of this guide, we will refer to this hypothetical primary target as GPCR-X .

However, a critical aspect of preclinical drug development is the early characterization of a compound's selectivity. Off-target interactions can lead to undesirable side effects or polypharmacology that may be beneficial or detrimental. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its activity at its putative primary target, GPCR-X, against a rationally selected panel of secondary targets, including other GPCRs, representative kinases, and the critical cardiac safety target, the hERG ion channel. The methodologies presented herein are robust, widely adopted in the pharmaceutical industry, and designed to provide a clear, quantitative assessment of selectivity.[4][5]

Experimental Design & Rationale: A Multi-Tiered Approach to Selectivity Profiling

To construct a meaningful selectivity profile for this compound, a tiered experimental approach is employed. This ensures that resources are used efficiently while generating a comprehensive dataset. The workflow begins with the confirmation of activity at the primary target, followed by broad screening against diverse target families, and concludes with concentration-response studies for any identified off-target "hits."

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Cross-Reactivity Screening cluster_2 Tier 3: Hit Confirmation & Potency Determination A Primary Functional Assay (GPCR-X) Determine Potency (EC50) B Primary Binding Assay (GPCR-X) Determine Affinity (Ki) A->B C GPCR Panel Screening (Single High Concentration) B->C D Kinase Panel Screening (Single High Concentration) B->D E hERG Channel Assay (Single High Concentration) B->E F Concentration-Response Curves for Off-Target Hits Determine EC50/IC50 C->F D->F E->F G Selectivity Profile Analysis F->G G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate (If kinase is active) A->B Incubate 30°C C Add ADP-Glo™ Reagent (Depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction (Generates Light) D->E F Measure Luminescence E->F

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Rationale: The hERG potassium channel is a critical determinant of cardiac action potential repolarization. Inhibition of this channel can lead to fatal arrhythmias. Automated patch-clamp electrophysiology provides a high-throughput, functional assessment of hERG channel activity. [5] Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Harvest and prepare cells according to the automated patch-clamp instrument's specifications.

  • Compound Application: Perfuse cells with an extracellular solution containing the vehicle (DMSO). Once a stable baseline current is established, switch to a solution containing 10 µM this compound.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.

  • Data Acquisition: Record the current throughout the experiment using the automated patch-clamp system.

  • Data Analysis: Measure the peak tail current before and after compound application. Calculate the percent inhibition caused by the compound. A known hERG blocker (e.g., Cisapride) should be used as a positive control.

Comparative Data Summary

The following tables present a hypothetical but plausible dataset for this compound, based on the protocols described above.

Table 1: Activity at Primary Target (GPCR-X)

Assay TypeParameterValue
Functional (cAMP)IC5075 nM
Binding (Radioligand)Ki50 nM

Table 2: Cross-Reactivity Profile

Target ClassTargetAssay Type% Inhibition @ 10 µMIC50 (µM)
GPCR GPCR-Y (Class A)Calcium Flux65%8.5
GPCR-Z (Class B)cAMP<10%>100
Chemokine Receptorβ-Arrestin<5%>100
Kinase SRC (Tyrosine)ADP-Glo™48%12.0
PKA (Ser/Thr)ADP-Glo™<15%>100
Ion Channel hERGPatch-Clamp25%>30

Discussion and Interpretation

Based on our hypothetical data, this compound demonstrates potent and high-affinity antagonism at its primary target, GPCR-X, with an IC50 of 75 nM.

The selectivity profile from the cross-reactivity panel provides critical insights. The compound exhibits a greater than 100-fold selectivity window between its primary target GPCR-X (IC50 = 0.075 µM) and the off-target hits GPCR-Y (IC50 = 8.5 µM) and SRC kinase (IC50 = 12.0 µM). This is generally considered a favorable selectivity margin in early drug discovery. A >100-fold selectivity is often a benchmark to minimize the likelihood of off-target effects at therapeutic concentrations.

The compound shows weak inhibition of the hERG channel at 10 µM (25%), with a projected IC50 well above 30 µM. This suggests a low risk for cardiac liability, although further characterization in more advanced cardiac models would be necessary during lead optimization. The lack of significant activity against GPCR-Z, the chemokine receptor, and PKA kinase suggests a clean profile against these unrelated targets.

References

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In-Vivo Efficacy Validation of N-(3-bromophenyl)cyclohexanecarboxamide: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of N-(3-bromophenyl)cyclohexanecarboxamide, a novel investigational compound herein hypothesized to be a selective inhibitor of Sirtuin 1 (SIRT1). This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to preclinical efficacy testing. We will compare its performance against established SIRT1 inhibitors, EX-527 (Selisistat) and Tenovin-6, within a relevant oncology context.

Introduction: The Rationale for Targeting SIRT1 in Oncology

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a master regulator of cellular processes, including stress response, DNA repair, apoptosis, and metabolism.[1][2][3] Its role in cancer is complex and context-dependent, acting as both a tumor promoter and suppressor.[1][4] However, in numerous cancers, including breast, colon, and hepatocellular carcinoma, SIRT1 is overexpressed and promotes tumor cell survival and proliferation.[4][5] SIRT1 exerts its oncogenic effects by deacetylating and inactivating key tumor suppressors like p53 and FOXO transcription factors, thereby allowing cancer cells to evade apoptosis and continue proliferating.[1][6][7] This makes selective SIRT1 inhibition a promising therapeutic strategy.

This compound is a novel small molecule with a structure amenable to targeting the substrate-binding pocket of sirtuins. This guide outlines the critical in-vivo experiments required to validate its efficacy, benchmark its performance against known standards, and establish a clear path for further development.

Comparative Compounds

An objective evaluation requires benchmarking against well-characterized molecules. For this study, we select two established SIRT1/SIRT2 inhibitors:

  • EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor.[8] It has been extensively used as a pharmacological tool to probe SIRT1 function in various cancer models.[8][9][10]

  • Tenovin-6: A dual SIRT1/SIRT2 inhibitor that activates p53 and has demonstrated in-vivo antitumor activity.[11][12][13] Its dual-targeting mechanism provides a valuable point of comparison.

Experimental Framework: In-Vivo Efficacy in a Xenograft Model

The cornerstone of in-vivo validation is demonstrating anti-tumor activity in a living system. The cell line-derived xenograft (CDX) model is a robust and widely used platform for this purpose.[14][15] We will utilize a human breast cancer model, as SIRT1 has a well-documented oncogenic role in this malignancy.[9][10]

Choice of Model: Rationale and Justification
  • Cell Line: MCF-7 (human breast adenocarcinoma), a luminal A subtype that expresses wild-type p53 and shows dependency on SIRT1 for proliferation. This choice is critical as it allows for the evaluation of p53-acetylation as a key pharmacodynamic biomarker.

  • Animal Model: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. These immunocompromised mice are standard for hosting human tumor xenografts without rejection.[14][16]

Experimental Workflow Diagram

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis acclimatize Acclimatize Mice (1 week) implant Subcutaneous Implantation of MCF-7 Cells acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Tumor Volume Reaches ~100-150 mm³ Randomize into Treatment Groups monitor->randomize dosing Initiate Dosing Regimen (Daily, IP/PO) randomize->dosing measurements Bi-weekly Tumor Volume & Body Weight Measurement dosing->measurements observe Daily Health Observation dosing->observe euthanasia Euthanasia at Endpoint (e.g., Tumor Volume >1500 mm³) measurements->euthanasia collection Tumor & Tissue Collection pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis collection->pk_pd histo Histopathology (H&E, IHC) collection->histo

Caption: Workflow for in-vivo xenograft efficacy study.

Detailed Methodologies

Trustworthiness in preclinical data stems from meticulous and reproducible protocols.

Animal Handling and Tumor Implantation
  • Animal Acclimatization: Upon arrival, house female athymic nude mice for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) to acclimate.

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

Treatment Protocol
  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: EX-527 (Positive Control, e.g., 10 mg/kg)

    • Group 5: Tenovin-6 (Positive Control, e.g., 50 mg/kg)

  • Administration: Administer compounds daily via intraperitoneal (IP) or oral (PO) gavage for 21-28 days. The route should be determined by prior pharmacokinetic studies.

  • Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor animal health daily for signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

Endpoint and Tissue Collection
  • Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or at the end of the study period.

  • Tissue Harvest: Immediately following euthanasia, collect blood for pharmacokinetic analysis. Excise tumors, weigh them, and divide them into sections for pharmacodynamic and histopathological analysis. One section should be snap-frozen in liquid nitrogen, and another fixed in 10% neutral buffered formalin.

Data Analysis and Interpretation

Efficacy Endpoints

The primary measure of efficacy is the inhibition of tumor growth.

ParameterDescriptionN-(3-bromophenyl) cyclohexanecarboxamide (Expected)EX-527 (Reference)Tenovin-6 (Reference)Vehicle Control
Tumor Growth Inhibition (TGI %) (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is for the control group.Dose-dependent inhibitionSignificant inhibitionSignificant inhibition0%
Tumor Weight at Endpoint (mg) Mean weight of excised tumors at the end of the study.Significantly lower than vehicleSignificantly lower than vehicleSignificantly lower than vehicleBaseline tumor growth
Body Weight Change (%) Indicator of systemic toxicity.< 10% loss< 10% loss< 10% lossMinimal change
Survival Analysis Kaplan-Meier analysis of time to reach endpoint tumor volume.Increased median survivalIncreased median survivalIncreased median survivalBaseline survival
Pharmacodynamic (PD) Biomarkers

To validate the mechanism of action, we must demonstrate target engagement in the tumor tissue.

  • Western Blot Analysis: Prepare lysates from snap-frozen tumor samples. Probe for:

    • Acetylated-p53 (Lys382): A direct substrate of SIRT1. Inhibition of SIRT1 should lead to hyperacetylation.[7][17]

    • Total p53: To normalize the acetylated-p53 signal.

    • SIRT1: To confirm target presence.

    • Cleaved Caspase-3: A marker of apoptosis.

  • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess:

    • Ki-67: A marker of cell proliferation.

    • Acetylated-p53 (Lys382): To visualize the spatial distribution of target engagement.

SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in deacetylating p53, a key mechanism for its oncogenic function.

G cluster_pathway SIRT1-p53 Signaling Axis in Cancer Stress Oncogenic Stress (e.g., DNA Damage) p300 p300/CBP Stress->p300 p53 p53 Ac_p53 Acetylated p53 (Active) p300->Ac_p53 Acetylation SIRT1 SIRT1 Ac_p53->SIRT1 Deacetylation Apoptosis Apoptosis Cell Cycle Arrest Ac_p53->Apoptosis Induces SIRT1->p53 Survival Cell Survival & Proliferation SIRT1->Survival Promotes NAD NAD+ NAD->SIRT1 Inhibitor N-(3-bromophenyl) cyclohexanecarboxamide Inhibitor->SIRT1 Inhibits

Caption: SIRT1 deacetylates and inactivates p53, promoting cell survival.

Conclusion and Future Directions

This guide provides a robust, multi-faceted plan for the in-vivo validation of this compound as a putative SIRT1 inhibitor. Successful execution of these studies, demonstrating significant and dose-dependent tumor growth inhibition with a favorable toxicity profile and clear on-target pharmacodynamic effects, would provide strong evidence for its therapeutic potential.

Positive results would warrant progression to more complex and clinically relevant models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[14][18] Furthermore, combination studies with standard-of-care chemotherapies, where SIRT1 inhibition has been shown to enhance efficacy, would be a logical and compelling next step.[9][13]

References

  • Chen, W. Y. (2011). The Roles of SIRT1 in Cancer. American Journal of Cancer Research, 1(3), 393–402. [Link]

  • St-Germain, J. R., & Zou, L. (2021). SIRT1-FOXO1 Signaling in Cancer. International Journal of Molecular Sciences, 22(11), 5853. [Link]

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  • Ambrosio, F. A., et al. (2017). The Sirtuin Inhibitor Tenovin-6 as a Novel Regulator of the TP53-MDM2 Signaling Pathway in Uveal Melanoma. Investigative Ophthalmology & Visual Science, 58(11), 4642–4653. [Link]

  • Gola, M., et al. (2023). Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies. Journal of Cancer Research and Clinical Oncology. [Link]

  • Lain, S., et al. (2007). Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Molecular Cancer Therapeutics, 6(11_Supplement), B136. [Link]

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Safety Operating Guide

Navigating the Disposal of N-(3-bromophenyl)cyclohexanecarboxamide: A Procedural Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As researchers pioneering new molecular frontiers, our responsibilities extend beyond synthesis and discovery to the safe and compliant management of the chemical entities we create. N-(3-bromophenyl)cyclohexanecarboxamide is a compound for which specific, publicly available disposal protocols are not readily established. This guide provides a comprehensive framework for determining the proper disposal procedures for such novel or sparsely documented substances, using this compound as a practical case study. Our approach is grounded in the core principles of chemical safety: hazard assessment, regulatory compliance, and proactive engagement with environmental health and safety professionals.

Foundational Principle: Hazard Assessment of a Novel Compound

Without a specific Safety Data Sheet (SDS), a researcher must infer potential hazards by analyzing the compound's structural components. This proactive hazard identification is the cornerstone of safe laboratory practice and compliant waste management.[1]

Structural Analysis of this compound:

  • Bromophenyl Group: This functional group classifies the compound as a halogenated organic compound.[2][3][4] Halogenated organics are often subject to specific hazardous waste regulations due to their potential for environmental persistence and toxicity.[2][5] Many aromatic amines and amides, broader classes to which this compound belongs, are known to require metabolic activation to exert potential mutagenicity or toxicity.[6][7][8]

  • Aromatic Amide Linkage: Aromatic amines and amides are a class of chemicals that can have toxicological significance.[9][10] Some have been linked to adverse health effects, making it prudent to handle them with care.[8][10]

  • Cyclohexanecarboxamide Moiety: While the cyclohexanecarboxamide portion itself is less likely to be the primary driver of high toxicity, it contributes to the overall lipophilicity and molecular weight of the compound, which can influence its biological absorption and environmental fate.

Based on this analysis, we must operate under the conservative assumption that this compound is a hazardous substance. A structurally similar compound, 1-(3-bromophenyl)cyclohexane-1-carboxylic acid, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[11] This provides a reasonable basis for assigning similar precautionary measures.

Waste Characterization and Segregation: The First Steps in Disposal

Proper segregation is a fundamental practice in laboratory waste management to prevent dangerous reactions between incompatible chemicals.[1][12]

Initial Waste Profile:

AttributeInferred Classification & Rationale
Physical State Solid (based on typical amide properties)
Chemical Class Halogenated Organic Compound
Anticipated Hazards Potential for skin, eye, and respiratory irritation.[11][13][14] Potential for environmental persistence.
Probable EPA Waste Code Likely falls under regulations for Halogenated Organic Compounds (HOCs).[2][3] Depending on the solvents used in the process that are mixed with this waste, it could carry F-listed codes (e.g., F002 for spent halogenated solvents).[15]

Segregation Protocol:

  • Designate a Dedicated Waste Container: Use a new or thoroughly cleaned container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solvent-based waste) to collect all waste containing this compound.[16][17] The original chemical container is often the best choice for its own waste.[17]

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., reaction mother liquor, contaminated solvents).[16]

  • Avoid Mixing: Do not mix this waste stream with other, unrelated chemical wastes. This "mixed-waste" rule is critical; mixing a hazardous waste with a non-hazardous one renders the entire mixture hazardous.[2]

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for safely accumulating and preparing this compound for final disposal by your institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE) Based on the inferred hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles.[18] For larger quantities, a face shield is recommended.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat. For handling significant quantities of solid waste, a disposable gown is advised.

Step 2: Containerization and Labeling Proper labeling is a regulatory requirement and essential for safety.[19][20][21][22]

  • Select a Compatible Container: Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[16][17]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[20] The label must include:

    • The words "Hazardous Waste".[20]

    • Full Chemical Name: "this compound". Avoid abbreviations or formulas.

    • Accumulation Start Date.

    • Hazard Identification: Clearly mark "Irritant" and "Environmental Hazard".

    • List of all constituents and their approximate percentages, including solvents.

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Waste containers must be sealed at all times, except when adding waste.[13][23]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the lab.[17]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[17]

Step 4: Decontamination

  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous waste.[17]

  • Work Surfaces: Decontaminate work surfaces with soap and water after cleaning with a solvent-dampened towel.[24] Dispose of the towel as solid hazardous waste.

Step 5: Final Disposal - EHS Consultation

  • Contact EHS: Once your waste container is nearing full, or if you have completed the project, contact your institution's EHS department to arrange for a waste pickup.[1]

  • Provide Information: Be prepared to provide the EHS team with all available information, including your structural analysis and inferred hazards. This enables them to manage the final disposal process (e.g., incineration, chemical treatment) correctly.[12]

Decision Workflow for Uncharacterized Chemical Waste

The following diagram outlines the critical decision-making process for handling a novel compound like this compound, from initial assessment to final disposal.

G cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Waste Segregation & Collection cluster_2 Phase 3: Final Disposition start Synthesize or acquire This compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check infer_hazard Infer hazards from structural analogs and functional groups (Halogenated Aromatic Amide) sds_check->infer_hazard No sds_protocol Follow specific disposal protocol outlined in SDS sds_check->sds_protocol Yes segregate Segregate waste stream. Do NOT mix with other chemicals. infer_hazard->segregate contact_ehs Contact Environmental Health & Safety (EHS) for pickup. sds_protocol->contact_ehs label_waste Label container immediately with: 'Hazardous Waste' Full Chemical Name Inferred Hazards (Irritant) Constituents (%) segregate->label_waste store Store in designated Satellite Accumulation Area with secondary containment. label_waste->store store->contact_ehs disposal EHS manages final disposal (e.g., high-temperature incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of novel chemical compounds.

References

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Personal protective equipment for handling N-(3-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-(3-bromophenyl)cyclohexanecarboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS: 452365-99-0, Formula: C₁₃H₁₆BrNO).[1] As a compound often utilized in discovery and development phases, comprehensive toxicological data may be limited. Therefore, this document is built upon the foundational principles of chemical safety, drawing analogies from structurally similar halogenated organic molecules and adhering to the precautionary principle. Our objective is to empower you with the knowledge to implement a self-validating system of safety, ensuring that every procedure is grounded in a thorough understanding of the potential risks and the rationale behind each protective measure.

Hazard Assessment: Understanding the "Why"

Table 1: Anticipated Hazard Profile

Hazard PictogramGHS Hazard CodeHazard StatementCausality and Experimental Implications

H302Harmful if swallowed.[2][4]Ingestion can lead to systemic toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and diligent hand washing after handling.[2][4]
H315Causes skin irritation.[2][3]The compound can cause local inflammation, redness, or dermatitis upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin exposure.[6][7]
H319Causes serious eye irritation.[2][3]Accidental contact with the eyes can result in significant pain, redness, and potential damage. This mandates the use of chemical splash goggles as a minimum requirement for eye protection.[2][8]
H335May cause respiratory irritation.[2][3]As a solid powder, the compound can easily become airborne. Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood or other ventilated enclosure.[3]

The core principle derived from this assessment is containment and isolation . All procedures must be designed to prevent the compound from coming into contact with personnel or being released into the laboratory environment.

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. Its selection and use must be deliberate and matched to the specific task and associated risks. The following protocol is a mandatory minimum standard for handling this compound.

Primary Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to control respiratory exposure.[3]

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible. Verify their functionality as part of regular laboratory checks.

Mandatory PPE Ensemble

The following table outlines the required PPE for various laboratory operations involving this compound.

Table 2: Task-Based PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container)Safety GlassesNitrile Gloves (single pair)Lab CoatNot required
Weighing/Transfer of Solid Chemical Splash GogglesNitrile Gloves (double-gloved recommended)Lab CoatHandled within a fume hood
Solution Preparation/Reaction Chemical Splash GogglesNitrile Gloves (double-gloved recommended)Lab CoatHandled within a fume hood
Large Scale (>10g) or Splash Risk Goggles & Face ShieldChemical Resistant Gloves (e.g., Neoprene over Nitrile)Chemical Resistant Apron over Lab CoatHandled within a fume hood
Spill Cleanup Goggles & Face ShieldChemical Resistant Gloves (e.g., Butyl or Neoprene)Chemical Resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor and particulate (P100) cartridges may be required depending on spill size and location.

Operational Plan: From Receipt to Reaction

A self-validating safety system integrates procedural steps with continuous risk assessment. The following workflow diagram and protocols provide a clear path for safe handling.

General Handling Workflow

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Decontamination & Disposal A Receive & Log Compound B Don Full PPE (Goggles, Lab Coat, Double Gloves) A->B C Perform Weighing Inside Fume Hood B->C D Prepare Solution (in Fume Hood) C->D F Decontaminate Glassware & Surfaces C->F Spill Event E Conduct Reaction/ Procedure D->E E->F G Segregate & Dispose of Waste (See Disposal Plan) F->G H Doff PPE & Wash Hands G->H

Caption: High-level workflow for handling this compound.

Experimental Protocols

Protocol 1: Weighing the Solid Compound

  • Preparation: Before bringing the compound into the fume hood, prepare all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Work in Fume Hood: Place the analytical balance and all equipment inside a certified chemical fume hood.

  • Transfer: Carefully open the primary container. Use a dedicated spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Seal: Immediately and securely close the primary container.

  • Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: Under a fume hood, rinse the contaminated glassware with a small amount of a suitable organic solvent (one that readily dissolves the compound, like ethyl acetate or acetone) to remove the bulk of the residue.

  • Collect Rinse: This initial rinse solvent MUST be collected and disposed of as halogenated organic waste.

  • Secondary Wash: The glassware can then be washed with soap and water as usual.

Disposal Plan: Waste Management

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.[2]

Waste Segregation Workflow

G cluster_waste Hazardous Waste Streams start Waste Generation Point (Fume Hood) solid Solid Waste (Gloves, Wipes, Weigh Boats) start->solid liquid Liquid Halogenated Waste (Solvent Rinses, Reaction Mixtures) start->liquid sharps Contaminated Sharps (Needles, Glass Pipettes) start->sharps end Collection by EHS for Incineration solid->end liquid->end sharps->end

Caption: Segregation of hazardous waste streams for proper disposal.

Disposal Protocols
  • Solid Waste: All contaminated solid items (gloves, paper towels, weigh boats) must be placed in a clearly labeled, sealed plastic bag or container designated for "Solid Hazardous Waste."

  • Liquid Waste: All solutions and solvent rinses containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9]

    • Causality: Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[10] Mixing it with non-halogenated waste complicates and increases the cost of disposal.

  • Empty Containers: The original compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected in the "Halogenated Organic Waste" container. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Table 3: Emergency Response Actions

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or hazard information for the compound.[2][4]
Minor Spill (in fume hood)Absorb with a chemical absorbent (e.g., vermiculite). Collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with a solvent-dampened cloth.
Major Spill (outside fume hood)Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.